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D-Arabinose-d5

Cat. No.: B12395454
M. Wt: 155.16 g/mol
InChI Key: PYMYPHUHKUWMLA-BZKAOGDRSA-N
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Description

D-Arabinose-d5 is a useful research compound. Its molecular formula is C5H10O5 and its molecular weight is 155.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O5 B12395454 D-Arabinose-d5

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H10O5

Molecular Weight

155.16 g/mol

IUPAC Name

(2S,3R,4R)-2,3,4,5,5-pentadeuterio-2,3,4,5-tetrahydroxypentanal

InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5+/m1/s1/i2D2,3D,4D,5D

InChI Key

PYMYPHUHKUWMLA-BZKAOGDRSA-N

Isomeric SMILES

[2H][C@@](C=O)([C@@]([2H])([C@@]([2H])(C([2H])([2H])O)O)O)O

Canonical SMILES

C(C(C(C(C=O)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to D-Arabinose-d5: Chemical and Physical Properties for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of D-Arabinose-d5, a deuterated form of the naturally occurring pentose sugar D-arabinose. This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in metabolic research, enzymatic studies, and as internal standards for analytical applications.

Core Chemical and Physical Properties

This compound is a valuable tool in various scientific disciplines due to the incorporation of five deuterium atoms, which alters its mass without significantly changing its chemical reactivity. This allows for its use as a tracer in metabolic pathway analysis and as an internal standard in mass spectrometry-based quantification.

Quantitative Data Summary

The key chemical and physical properties of this compound and its non-deuterated counterpart, D-Arabinose, are summarized in the tables below for easy comparison.

Table 1: Chemical Properties of this compound and D-Arabinose

PropertyThis compoundD-Arabinose
Molecular Formula C₅H₅D₅O₅C₅H₁₀O₅[1][2][3][4]
Molecular Weight 155.16 g/mol 150.13 g/mol [1][2][4][5]
CAS Number Not explicitly found10323-20-3[1][2][3][4]
IUPAC Name (2S,3R,4R)-2,3,4,5-tetrahydroxypentanal-1,2,3,4,5-d5(2S,3R,4R)-2,3,4,5-tetrahydroxypentanal[1]
Synonyms D-Arabinose-1,2,3,4,5-d5D-(-)-Arabinose, Pectinose[4]

Table 2: Physical Properties of this compound and D-Arabinose

PropertyThis compoundD-Arabinose
Appearance White to off-white solidColorless crystals or white powder[4]
Melting Point No data available164-165 °C[4]
Boiling Point No data availableDecomposes
Solubility in Water Soluble834 g/L at 25 °C[4]
Storage Temperature -20°CRoom temperature

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of this compound in research. The following sections provide generalized methodologies for its synthesis, purification, and analysis based on established techniques for deuterated carbohydrates.

Synthesis of this compound

A common method for introducing deuterium into carbohydrates is through catalytic H-D exchange in heavy water (D₂O). The following is a generalized protocol for the synthesis of this compound.

Protocol: Ruthenium-on-Carbon Catalyzed H-D Exchange

  • Preparation: In a high-pressure reaction vessel, dissolve 1 gram of D-Arabinose in 20 mL of 99.9% deuterium oxide (D₂O).

  • Catalyst Addition: Carefully add 100 mg of 5% Ruthenium on activated carbon (Ru/C) to the solution.

  • Reaction Setup: Seal the reaction vessel and purge with deuterium gas (D₂) several times to remove any air. Pressurize the vessel with D₂ gas to 50 psi.

  • Reaction Conditions: Heat the reaction mixture to 120°C with vigorous stirring. Maintain these conditions for 48 hours.

  • Work-up: After cooling the vessel to room temperature, cautiously vent the D₂ gas. Filter the reaction mixture through a pad of celite to remove the Ru/C catalyst.

  • Purification: The filtrate, containing this compound, is then lyophilized to remove the D₂O. The resulting solid is further purified by recrystallization from a D₂O/ethanol-d6 solvent system.

Purification and Analysis

Purification of the synthesized this compound is essential to remove any unreacted starting material and byproducts. High-Performance Liquid Chromatography (HPLC) is a suitable method for this purpose. The identity and isotopic enrichment of the final product are typically confirmed by Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol: Purification by Preparative HPLC

  • Column: A preparative reversed-phase C18 column is used.

  • Mobile Phase: A gradient of acetonitrile in water (both HPLC grade).

  • Detection: Refractive Index (RI) detector.

  • Fraction Collection: Fractions corresponding to the this compound peak are collected.

  • Post-purification: The collected fractions are pooled and lyophilized to obtain the purified this compound.

Protocol: Analysis by GC-MS

  • Derivatization: The hydroxyl groups of this compound are derivatized to increase volatility, for example, by silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC Column: A non-polar capillary column, such as a DB-5ms.

  • Oven Program: A temperature gradient is used to separate the derivatized sugar from other components. A typical program might start at 150°C and ramp up to 250°C.

  • MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, and the mass spectrum is recorded. The molecular ion and characteristic fragmentation patterns are analyzed to confirm the identity and isotopic enrichment of this compound.[6]

Protocol: Analysis by NMR Spectroscopy

  • Sample Preparation: Dissolve a small amount of the purified this compound in D₂O.

  • ¹H NMR: The ¹H NMR spectrum is acquired to confirm the absence of protons at the deuterated positions.

  • ¹³C NMR: The ¹³C NMR spectrum is recorded to confirm the carbon skeleton of the molecule.[7]

Signaling Pathways and Metabolic Fate

D-Arabinose can be metabolized by various organisms, and this compound serves as an excellent tracer to elucidate these metabolic pathways. In many bacteria, D-arabinose is converted into D-ribulose and subsequently enters the pentose phosphate pathway.[8]

Metabolic Pathway of D-Arabinose in E. coli

In Escherichia coli, the catabolism of D-arabinose can proceed through the following pathway[9][10]:

metabolic_pathway D_Arabinose This compound D_Ribulose D-Ribulose-d5 D_Arabinose->D_Ribulose Arabinose isomerase D_Ribulose_5P D-Ribulose-5-phosphate-d5 D_Ribulose->D_Ribulose_5P Ribulokinase Pentose_Phosphate_Pathway Pentose Phosphate Pathway D_Ribulose_5P->Pentose_Phosphate_Pathway

Caption: Metabolic pathway of D-Arabinose in E. coli.

Experimental Workflow for a Metabolic Tracer Study

The following diagram illustrates a typical workflow for a metabolic tracer study using this compound.

experimental_workflow cluster_cell_culture Cell Culture cluster_extraction Metabolite Extraction cluster_analysis Analysis Culture Bacterial Cell Culture (e.g., E. coli) Labeling Incubation with This compound Culture->Labeling Quenching Metabolic Quenching Labeling->Quenching Extraction Extraction of Intracellular Metabolites Quenching->Extraction Derivatization Derivatization Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Analysis Data Analysis and Pathway Mapping GCMS->Data_Analysis

Caption: Workflow for a this compound metabolic tracer study.

This workflow begins with the incubation of a cell culture with this compound. After a defined period, metabolism is quenched, and intracellular metabolites are extracted. The extracted metabolites are then derivatized to enhance their volatility for GC-MS analysis. The resulting mass spectrometry data is analyzed to identify and quantify the deuterated metabolites, allowing for the mapping of the metabolic fate of this compound.

This technical guide provides a foundational understanding of the chemical and physical properties of this compound and offers practical insights into its synthesis, analysis, and application in metabolic research. The provided protocols and workflows serve as a starting point for researchers to design and execute their experiments effectively.

References

An In-depth Technical Guide to the Structure and Stereochemistry of D-Arabinose-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, stereochemistry, and analytical considerations for D-Arabinose-d5. This deuterated analog of D-arabinose is a valuable tool in metabolic research, enzymatic studies, and as an internal standard in mass spectrometry-based applications.

Structure and Stereochemistry

D-Arabinose is an aldopentose, a monosaccharide containing five carbon atoms and an aldehyde functional group. The "D" designation refers to the stereochemistry at the chiral carbon furthest from the aldehyde group (C4), where the hydroxyl group is on the right in the Fischer projection. In solution, D-arabinose exists in equilibrium between its linear aldehyde form and cyclic furanose (five-membered ring) and pyranose (six-membered ring) forms, with the pyranose forms being predominant.

This compound is a stable isotope-labeled version of D-arabinose, specifically D-arabinose-[2,3,4,5,5'-d5] . In this molecule, five hydrogen atoms have been replaced by deuterium atoms at the C2, C3, C4, and both positions on the C5 carbon.

The IUPAC name for the pyranose form is (3S,4S,5S)-tetrahydro-2H-pyran-3,4,5,6,6-d5-2,3,4,5-tetraol.[1] The deuteration at these specific positions makes it a useful tracer for metabolic pathways, as the deuterium labels are not readily exchanged under typical physiological conditions.

Below is a 2D representation of the linear form of this compound, illustrating the positions of the deuterium atoms.

G C1 CHO C2 D-C-OH C1->C2 C3 HO-C-D C2->C3 C4 D-C-OH C3->C4 C5 CD2OH C4->C5

Figure 1: Fischer projection of this compound.

Quantitative Data

Precise quantitative data for this compound is not extensively available in public-domain literature. However, key properties can be summarized and compared with its unlabeled counterpart.

PropertyD-ArabinoseThis compoundReference(s)
Molecular Formula C₅H₁₀O₅C₅H₅D₅O₅[1]
Molecular Weight 150.13 g/mol 155.16 g/mol [1]
Appearance White solidWhite Solid[1]
Solubility Soluble in waterSoluble in Water[1]
Isotopic Enrichment Not ApplicableTypically ≥98 atom % D
Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The signals corresponding to the protons at C2, C3, C4, and C5 would be absent or significantly reduced in intensity, depending on the isotopic purity. The anomeric proton (C1) signal would remain, but its coupling pattern would be altered due to the absence of the adjacent proton at C2.

  • ¹³C NMR: The carbon signals for C2, C3, C4, and C5 would exhibit characteristic splitting patterns due to coupling with deuterium (a triplet for -CD- and a quintet for -CD₂-), and their chemical shifts might be slightly shifted upfield compared to the unlabeled compound.

  • ²H NMR: A deuterium NMR spectrum would show signals corresponding to the deuterium atoms at the labeled positions.

Mass Spectrometry (MS):

The mass spectrum of this compound would show a molecular ion peak (M+) and fragment ions that are 5 mass units higher than those of unlabeled D-arabinose. This mass shift is a key feature used for its detection and quantification in metabolic studies.

Experimental Protocols

Proposed Synthesis of this compound

Generalized Protocol for Catalytic Deuteration of a Sugar:

  • Catalyst Preparation: The Ru/C catalyst is pre-treated in D₂O to replace any adsorbed water with heavy water.

  • Reaction Setup: Unlabeled D-arabinose is dissolved in D₂O in a pressure-resistant vessel containing the pre-treated Ru/C catalyst.

  • Deuterium Exchange: The vessel is purged and filled with D₂ gas to a specified pressure. The reaction mixture is then heated and stirred for a defined period to allow for the H-D exchange to occur at the C2, C3, C4, and C5 positions.

  • Work-up and Purification: After the reaction, the catalyst is removed by filtration. The D₂O is evaporated, and the resulting deuterated D-arabinose is purified, typically by recrystallization or chromatography.

G cluster_synthesis Proposed Synthesis Workflow start D-Arabinose reaction Catalytic H-D Exchange Reaction (Heating and Stirring) start->reaction catalyst Ru/C Catalyst in D₂O catalyst->reaction d2_gas D₂ Gas d2_gas->reaction filtration Filtration to remove catalyst reaction->filtration evaporation Evaporation of D₂O filtration->evaporation purification Purification (e.g., Recrystallization) evaporation->purification product This compound purification->product

Figure 2: Proposed synthesis workflow for this compound.

Determination of Isotopic Enrichment

The isotopic purity of this compound can be determined using mass spectrometry or NMR spectroscopy.

Mass Spectrometry Method:

  • Sample Preparation: A solution of the this compound is prepared.

  • MS Analysis: The sample is analyzed by a high-resolution mass spectrometer.

  • Data Analysis: The relative intensities of the ion peaks corresponding to the different isotopologues (molecules with different numbers of deuterium atoms) are measured. The isotopic enrichment is calculated by correcting for the natural abundance of isotopes (e.g., ¹³C) and determining the proportion of the fully deuterated species.[3]

Application in Metabolic Tracing

This compound is primarily used as a tracer to study the metabolic fate of arabinose in biological systems. For instance, it can be used to investigate the incorporation of arabinose into bacterial cell walls or its metabolism through various pathways in microorganisms.

The general workflow for such a study is outlined below:

G cluster_workflow Metabolic Tracing Workflow start Administer this compound to biological system (e.g., cell culture) incubation Incubation for a defined time period start->incubation quenching Quench metabolic activity incubation->quenching extraction Extract metabolites quenching->extraction analysis Analyze extracts by Mass Spectrometry extraction->analysis data_analysis Data Analysis: Identify and quantify deuterated metabolites analysis->data_analysis pathway Elucidate metabolic pathway data_analysis->pathway

Figure 3: Experimental workflow for metabolic tracing.

References

A Technical Guide to the Natural Abundance of D-Arabinose Isotopes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the natural isotopic abundance of D-Arabinose, a pentose sugar crucial in various biological and pharmaceutical contexts. Understanding the isotopic composition of D-Arabinose is fundamental for its application in metabolic studies, tracer analysis, and the development of novel therapeutics. This document outlines the theoretical distribution of stable isotopes in D-Arabinose, based on the natural abundances of its constituent elements, and details the experimental methodologies used for their determination.

Introduction to Isotopic Abundance

Isotopes are variants of a particular chemical element which differ in neutron number. While all isotopes of an element have the same number of protons, they have different numbers of neutrons. This variation in neutron count results in different atomic masses. The natural abundance of an isotope refers to the percentage of that isotope of an element as it is found in a natural sample.

D-Arabinose is an aldopentose with the chemical formula C₅H₁₀O₅. The natural isotopic distribution of this molecule is a composite of the natural abundances of the stable isotopes of Carbon, Hydrogen, and Oxygen.

Isotopic Composition of D-Arabinose

The expected natural abundance of D-Arabinose isotopes can be calculated from the natural abundances of its constituent elements. The primary stable isotopes of carbon are ¹²C and ¹³C, for hydrogen they are ¹H and ²H (Deuterium), and for oxygen they are ¹⁶O, ¹⁷O, and ¹⁸O.[1][2][3][]

Natural Abundance of Constituent Elements

The following table summarizes the natural abundances of the stable isotopes of Carbon, Hydrogen, and Oxygen.

ElementIsotopeNatural Abundance (%)
Carbon¹²C98.9
¹³C1.1
Hydrogen¹H99.985
²H (D)0.015
Oxygen¹⁶O99.76
¹⁷O0.04
¹⁸O0.20

Note: The radioactive isotope of carbon, ¹⁴C, exists in trace amounts (approximately 1 part per trillion) and is not included in this table of stable isotopes.[5][6] Similarly, the radioactive isotope of hydrogen, ³H (Tritium), occurs in trace amounts and is not included.[2][7][8]

Theoretical Isotopic Distribution in D-Arabinose (C₅H₁₀O₅)

Based on the elemental composition of D-Arabinose, the probability of incorporating heavier isotopes can be calculated. This leads to a distribution of molecular masses, known as isotopologues. The most abundant isotopologue (M₀) contains only the lightest isotopes (¹²C, ¹H, ¹⁶O). Heavier isotopologues (M+1, M+2, etc.) contain one or more heavier isotopes.

The following table outlines the principal isotopologues of D-Arabinose and their theoretical relative abundances.

IsotopologueDescriptionTheoretical Relative Abundance (%)
M₀¹²C₅¹H₁₀¹⁶O₅~93.9
M+1Contains one ¹³C, or one ²H, or one ¹⁷O~5.6
M+2Contains two ¹³C, or one ¹⁸O, or other combinations~0.5

Note: These are simplified theoretical abundances. The precise distribution is a complex combinatorial calculation.

Experimental Determination of Isotopic Abundance

The isotopic composition of D-Arabinose can be experimentally determined using several analytical techniques. The most common and powerful methods are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a primary technique for determining the isotopic distribution of molecules. It separates ions based on their mass-to-charge ratio (m/z).

  • Sample Preparation: D-Arabinose is combusted in a controlled environment to convert it into simple gases (e.g., CO₂, H₂, N₂).

  • Gas Chromatography (GC): The resulting gases are separated using a gas chromatograph.

  • Ionization: The separated gases are introduced into the ion source of the mass spectrometer, where they are ionized.

  • Mass Analysis: The ions are accelerated and separated in a magnetic field according to their m/z ratio.

  • Detection: A detector measures the abundance of each ion, providing a precise measurement of the isotopic ratios (e.g., ¹³C/¹²C, ¹⁸O/¹⁶O).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can also be used to determine isotopic abundance, particularly for isotopes like ¹³C and ²H.

  • Sample Preparation: A solution of D-Arabinose is prepared in a suitable deuterated solvent.

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer, and a ¹³C NMR spectrum is acquired. Quantitative ¹³C NMR techniques, which ensure that the signal intensity is directly proportional to the number of nuclei, are employed. This often involves using a long relaxation delay and inverse-gated decoupling.

  • Spectral Analysis: The relative integrals of the peaks corresponding to the different carbon atoms in the D-Arabinose molecule are measured. The total intensity of the ¹³C signals relative to an internal standard of known concentration can be used to determine the overall ¹³C abundance.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

IRMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Arabinose D-Arabinose Sample Combustion Combustion to CO2, H2O Arabinose->Combustion GC Gas Chromatography Combustion->GC MS Mass Spectrometry GC->MS Data Isotope Ratio Data MS->Data

Caption: Workflow for Isotope Ratio Mass Spectrometry (IRMS) analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Arabinose D-Arabinose Sample Dissolution Dissolution in Deuterated Solvent Arabinose->Dissolution NMR NMR Spectrometer Dissolution->NMR Acquisition Quantitative 13C Data Acquisition NMR->Acquisition Analysis Spectral Analysis Acquisition->Analysis

Caption: Workflow for ¹³C Nuclear Magnetic Resonance (NMR) analysis.

Applications in Research and Drug Development

The study of the natural abundance of isotopes in D-Arabinose and its derivatives has significant applications:

  • Metabolic Flux Analysis: By using ¹³C-labeled arabinose, researchers can trace the metabolic fate of this sugar in various biological systems.

  • Authentication of Natural Products: The isotopic signature of D-Arabinose can help in determining its origin (natural vs. synthetic).

  • Pharmacokinetic Studies: Deuterium-labeled arabinose analogues can be used to study the absorption, distribution, metabolism, and excretion (ADME) of drugs.

  • Climate and Environmental Studies: The isotopic ratios of oxygen and hydrogen in plant-derived arabinose can provide information about past climates and hydrological cycles.[3]

Conclusion

A thorough understanding of the natural isotopic abundance of D-Arabinose is essential for its effective use in scientific research and pharmaceutical development. The theoretical framework, combined with robust experimental methodologies like Mass Spectrometry and NMR Spectroscopy, provides the necessary tools to investigate the intricate roles of this important monosaccharide in biological and chemical systems.

References

An In-depth Technical Guide to the Stability and Storage of D-Arabinose-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for D-Arabinose-d5. Due to the limited availability of specific stability data for the deuterated form, this document synthesizes information from safety data sheets (SDS), and related scientific literature for D-Arabinose, offering a robust framework for handling and storing this isotopically labeled compound.

Introduction to this compound

D-Arabinose is a five-carbon monosaccharide, an aldopentose, that plays a role in various biological processes and is utilized in synthetic chemistry.[1][2] The deuterated form, this compound, is a valuable tool in metabolic research, enzymatic studies, and as an internal standard in mass spectrometry-based applications, allowing for the tracing and quantification of metabolic pathways.[] Ensuring the chemical and isotopic stability of this compound is critical for the accuracy and reproducibility of experimental results.

Physicochemical Properties

Understanding the fundamental physicochemical properties of a compound is essential for determining its stability profile. The table below summarizes the known properties of D-Arabinose. It is anticipated that the deuterated form will have very similar properties, with a slight increase in molecular weight.

PropertyValueReference(s)
Molecular Formula C₅H₅D₅O₅[]
Molecular Weight 155.16 g/mol []
Appearance White to off-white crystalline powder or solid[][4][5]
Melting Point 159-164 °C[4][5]
Solubility Soluble in water[2][]
Purity >98%

Recommended Storage Conditions

Proper storage is paramount to maintaining the integrity of this compound. The following table outlines the recommended short-term and long-term storage conditions based on available product information and safety data sheets for D-Arabinose and its deuterated analog.

ConditionRecommendationRationaleReference(s)
Temperature Long-term: -20°CShort-term: Room TemperatureStoring at -20°C is recommended for long-term preservation of deuterated compounds to minimize potential degradation.[] For short-term use, D-Arabinose is stable at room temperature.[4][5][][4][5]
Atmosphere Store in a cool, dry, well-ventilated area.Minimizes exposure to moisture and heat, which can accelerate degradation.[5][6][7][5][6][7]
Container Tightly sealed, original container.Prevents contamination and exposure to atmospheric moisture.[5][6][7][5][6][7]
Incompatibilities Store away from strong oxidizing agents.Avoids potential chemical reactions that could degrade the compound.[8][8]
Shelf Life Indefinite if stored properly.D-Arabinose is a stable compound under recommended conditions.[8][8]

Stability Profile

The primary factors that could potentially affect the stability of this compound during storage are temperature, moisture, and exposure to incompatible chemicals.

cluster_factors Factors Affecting Stability cluster_product This compound Integrity Temp Temperature Integrity Chemical & Isotopic Purity Temp->Integrity Degradation Moisture Moisture Moisture->Integrity Hydrolysis/Degradation Light Light Exposure Light->Integrity Potential Photodegradation Chemicals Incompatible Chemicals (e.g., Strong Oxidizers) Chemicals->Integrity Chemical Reaction cluster_workflow General Stability Testing Workflow cluster_analysis Analytical Techniques start Prepare this compound Samples (Solid & in Solution) stress Expose to Stress Conditions (e.g., Elevated Temp, Humidity, Light, pH) start->stress sampling Collect Samples at Defined Time Points stress->sampling hplc HPLC-UV/RI (Purity Assessment) sampling->hplc Analyze lcms LC-MS (Impurity Profiling & Isotopic Enrichment) sampling->lcms Analyze dsc DSC (Thermal Stability) sampling->dsc Analyze ftir FTIR (Structural Integrity) sampling->ftir Analyze data Data Analysis & Stability Determination hplc->data lcms->data dsc->data ftir->data end Establish Shelf-Life & Optimal Storage Conditions data->end

References

Technical Guide to D-Arabinose-d5 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Overview of D-Arabinose-d5: Availability, Purity, and Applications in Metabolic Research

This technical guide provides a comprehensive overview of this compound, a deuterated form of the naturally occurring pentose sugar D-arabinose. This isotopically labeled sugar is a valuable tool for researchers and scientists in the field of drug development and metabolic studies. Its primary application lies in its use as a tracer to elucidate metabolic pathways and as an internal standard for mass spectrometry-based quantification of arabinose and related metabolites. This guide details available suppliers, information on purity, relevant experimental protocols for its analysis, and its metabolic context.

This compound: Supplier and Purity Information

The availability of this compound is limited, and it is often provided as a custom synthesis product. Researchers are advised to contact suppliers directly for quotes and detailed certificates of analysis. Below is a summary of potential suppliers for deuterated D-Arabinose.

SupplierProduct NameIsotopic PurityChemical PurityNotes
BOC SciencesD-arabinose-[2,3,4,5,5'-d5]Not specifiedNot specifiedPurity information is typically available upon request.
PharmaffiliatesD-Arabinose-5,5'-d2Not specifiedNot specifiedNote: This is a d2 variant, not d5. Purity information is available upon request.

Note: Isotopic and chemical purity are critical parameters for the successful application of this compound. It is strongly recommended to obtain a certificate of analysis from the supplier, which should detail the methods used for purity determination and the corresponding results.

Experimental Protocols

The accurate determination of both chemical and isotopic purity of this compound is crucial for its effective use in research. The following are general methodologies that can be adapted for the quality control of deuterated monosaccharides.

Determination of Isotopic Enrichment and Purity by Mass Spectrometry

High-resolution mass spectrometry (HR-MS) is a powerful technique for determining the isotopic enrichment of deuterated compounds.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or water).

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled with a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Data Acquisition: Acquire full scan mass spectra in the appropriate mass range for this compound.

  • Data Analysis:

    • Identify the ion corresponding to the unlabeled D-arabinose and the deuterated (d1 to d5) isotopologues.

    • Integrate the peak areas for each isotopologue.

    • Calculate the isotopic enrichment by determining the percentage of the d5-labeled species relative to all arabinose species.

Structural Integrity and Purity Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the structural integrity of this compound and can also provide information on the positions of the deuterium labels.

Methodology:

  • Sample Preparation: Dissolve a sufficient amount of this compound in a suitable deuterated solvent (e.g., D₂O).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Due to the presence of deuterium, the corresponding signals in the ¹H NMR spectrum will be absent or significantly reduced.

  • Data Analysis:

    • Compare the acquired spectra with the spectra of unlabeled D-arabinose to confirm the absence of proton signals at the deuterated positions.

    • The ¹³C NMR spectrum can show characteristic splitting patterns for carbons bonded to deuterium, confirming the label positions.

    • The overall spectral pattern will confirm the structural integrity of the arabinose molecule.

Metabolic Pathway and Applications

In many organisms, D-arabinose can be metabolized by entering the pentose phosphate pathway (PPP).[1][2] The metabolic fate of this compound can be traced using techniques like mass spectrometry and NMR to study the flux through this pathway and its connections to other metabolic routes. Deuterated sugars are also employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs.[][4]

D-Arabinose Metabolism Workflow

The following diagram illustrates a common pathway for D-arabinose metabolism, leading into the pentose phosphate pathway. The use of this compound allows researchers to trace the path of the deuterated carbon skeleton through these metabolic conversions.

DARABINOSE_Metabolism cluster_input Input cluster_pathway Metabolic Conversion cluster_ppp Pentose Phosphate Pathway This compound This compound D-Ribulose-d5 D-Ribulose-d5 This compound->D-Ribulose-d5 D-arabinose isomerase D-Ribulose-5-P-d5 D-Ribulose-5-P-d5 D-Ribulose-d5->D-Ribulose-5-P-d5 D-ribulokinase D-Xylulose-5-P-d5 D-Xylulose-5-P-d5 D-Ribulose-5-P-d5->D-Xylulose-5-P-d5 Ribulose-5-phosphate 3-epimerase

Caption: Metabolic pathway of this compound into the Pentose Phosphate Pathway.

Experimental Workflow for a Tracer Study

The following diagram outlines a typical experimental workflow for using this compound as a metabolic tracer in a cell culture experiment.

Tracer_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Cell Culture B Prepare this compound supplemented media A->B C Incubate cells with labeled media B->C D Harvest cells and quench metabolism C->D E Extract metabolites D->E F LC-MS or GC-MS analysis of extracts E->F G Data processing and isotopologue analysis F->G

References

Methodological & Application

Application Note: Protocol for D-Arabinose-d5 Sample Preparation for Metabolomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of biological samples for the quantitative analysis of D-Arabinose and other related metabolites using D-Arabinose-d5 as an internal standard. This method is applicable to a variety of sample matrices, including cell cultures, tissues, and biofluids, and is optimized for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

Metabolomics studies require robust and reproducible sample preparation methods to ensure accurate quantification of metabolites. The use of stable isotope-labeled internal standards, such as this compound, is a critical component of high-quality quantitative metabolomics.[1][2] These standards are chemically identical to their endogenous counterparts but have a different mass, allowing for correction of variability introduced during sample preparation and analysis.[1][2] D-arabinose is a pentose sugar that plays a role in various metabolic pathways, including the pentose phosphate pathway.[3][4][5][6][7] Accurate measurement of its levels can provide insights into cellular metabolism and disease states.

This protocol details the necessary steps for sample quenching, metabolite extraction, and derivatization to prepare samples for GC-MS analysis.

Data Presentation

The following table summarizes typical quantitative data that can be obtained using this protocol. The concentration of this compound as an internal standard should be optimized based on the expected concentration of the analyte in the samples. A common approach is to add the internal standard at a concentration within the linear range of the calibration curve for the analyte.[8] For example, in a study quantifying D-arabinose in urine, concentrations ranged from approximately 10-40 ng/mL.[9][10]

ParameterValueReference
Internal Standard This compoundN/A
Typical Internal Standard Spiking Concentration 200 ng per 100 µL sample[9]
Analyte D-ArabinoseN/A
Typical Analyte Concentration Range in Urine ~10–40 ng/mL[9][10]
Analytical Technique Gas Chromatography-Mass Spectrometry (GC-MS)N/A
Derivatization Methoximation followed by Silylation (e.g., with MSTFA)[11][12][13]

Experimental Protocols

Reagents and Materials
  • This compound

  • Methanol (LC-MS grade), pre-chilled to -80°C

  • Water (LC-MS grade)

  • Chloroform, pre-chilled to -20°C

  • Methoxyamine hydrochloride (MeOx)

  • Pyridine

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

  • Internal Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.

  • Internal Standard Working Solution: Dilute the stock solution to the desired final concentration for spiking into samples (e.g., 2 µg/mL, to deliver 200 ng in 100 µL).

Sample Quenching and Metabolite Extraction

This protocol is a general guideline and may need to be adapted based on the specific sample type.

For Adherent Cell Cultures:

  • Aspirate the cell culture medium.

  • Quickly wash the cells with 1 mL of ice-cold phosphate-buffered saline (PBS).

  • Immediately add 1 mL of pre-chilled (-80°C) 80% methanol containing the this compound internal standard at the desired final concentration.

  • Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.

  • Proceed to the metabolite extraction step.

For Suspension Cell Cultures:

  • Rapidly cool the cell suspension by placing the culture vessel in an ice-water bath.

  • Transfer a known volume of the cell suspension to a pre-chilled centrifuge tube.

  • Centrifuge at a low speed (e.g., 1000 x g) for 1-2 minutes at 4°C to pellet the cells.

  • Aspirate the supernatant.

  • Resuspend the cell pellet in 1 mL of pre-chilled (-80°C) 80% methanol containing the this compound internal standard.

  • Proceed to the metabolite extraction step.

For Tissue Samples:

  • Flash-freeze the tissue sample in liquid nitrogen immediately after collection.[14]

  • Grind the frozen tissue into a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.

  • Weigh the frozen tissue powder into a pre-chilled tube.

  • Add 1 mL of pre-chilled (-80°C) 80% methanol per 25-50 mg of tissue, containing the this compound internal standard.

  • Proceed to the metabolite extraction step.

Metabolite Extraction (for all sample types):

  • Vortex the sample suspension vigorously for 1 minute.

  • Incubate the samples at -20°C for at least 1 hour to allow for protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant containing the extracted metabolites to a new microcentrifuge tube.

  • Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac). The dried samples can be stored at -80°C until derivatization.

Derivatization for GC-MS Analysis

This two-step derivatization process is crucial for making the sugars volatile for GC-MS analysis.[11][12]

Step 1: Methoximation

  • To the dried metabolite extract, add 20 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.

  • Vortex briefly to dissolve the pellet.

  • Incubate the mixture at 37°C for 90 minutes with shaking.[11]

Step 2: Silylation

  • After the methoximation step, add 80 µL of MSTFA (with 1% TMCS) to the sample.[12]

  • Vortex briefly.

  • Incubate the mixture at 37°C for 30 minutes with shaking.[11]

  • After incubation, the sample is ready for GC-MS analysis. Transfer the derivatized sample to a GC vial with an insert.

GC-MS Analysis

The specific GC-MS parameters will need to be optimized for the instrument being used. The following are general guidelines:

  • GC Column: A non-polar column, such as a DB-5ms or equivalent, is recommended.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a high temperature (e.g., 300°C).

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Acquisition Mode: Full scan mode for initial method development and identification of metabolites. Selected Ion Monitoring (SIM) mode for targeted quantification of D-Arabinose and this compound for increased sensitivity.

Mandatory Visualization

D_Arabinose_Metabolic_Pathway Arabinose D-Arabinose Ribulose D-Ribulose Arabinose->Ribulose Arabinose isomerase Ribulose5P D-Ribulose-5-Phosphate Ribulose->Ribulose5P Ribulokinase Xylulose5P D-Xylulose-5-Phosphate Ribulose5P->Xylulose5P Ribulose-phosphate 3-epimerase PPP Pentose Phosphate Pathway Xylulose5P->PPP

Caption: Metabolic pathway of D-Arabinose in microorganisms.

Sample_Preparation_Workflow cluster_sample Sample Collection cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (Cells, Tissue, Biofluid) Quenching Quenching (Cold Methanol + this compound) Sample->Quenching Extraction Metabolite Extraction Quenching->Extraction Drying Drying (Vacuum Concentrator) Extraction->Drying Methoximation Methoximation Drying->Methoximation Silylation Silylation (MSTFA) Methoximation->Silylation GCMS GC-MS Analysis Silylation->GCMS

Caption: Experimental workflow for this compound sample preparation.

References

Application Note: Mass Spectrometry Fragmentation Analysis of D-Arabinose-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Arabinose, a pentose sugar, is a key component of various biopolymers and is involved in numerous metabolic pathways. The use of stable isotope-labeled analogs, such as D-Arabinose-d5, is a powerful technique in metabolic research and drug development for tracing and quantifying metabolic fluxes. Mass spectrometry (MS) is the analytical method of choice for these studies due to its high sensitivity and specificity. Understanding the fragmentation pattern of this compound is crucial for accurate compound identification and data interpretation. This application note provides a detailed overview of the expected mass spectrometry fragmentation pattern of this compound, a comprehensive experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS), and a summary of the expected quantitative data.

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound is best analyzed after derivatization to increase its volatility for GC-MS analysis. Trimethylsilylation (TMS) is a common and effective derivatization method for sugars. The following sections describe the predicted fragmentation of the tetra-TMS derivative of this compound. The fragmentation pattern is inferred from the known fragmentation of unlabeled arabinose-TMS derivatives, with mass shifts corresponding to the five deuterium atoms. The core principle is that fragments retaining all five deuterium atoms will exhibit a mass-to-charge ratio (m/z) shift of +5 compared to the corresponding fragments of the unlabeled compound.

A logical workflow for predicting and analyzing the fragmentation of this compound is outlined below.

fragmentation_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_interpretation Data Interpretation Derivatization Derivatization (Trimethylsilylation) GC_Separation GC Separation Derivatization->GC_Separation Inject Sample Ionization Electron Ionization (EI) GC_Separation->Ionization Mass_Analyzer Mass Analysis Ionization->Mass_Analyzer Molecular_Ion Identify Molecular Ion (M+•) Mass_Analyzer->Molecular_Ion Fragment_Prediction Predict Fragment Ions (based on unlabeled arabinose) Molecular_Ion->Fragment_Prediction Mass_Shift Analyze Mass Shifts (+5 for d5 fragments) Fragment_Prediction->Mass_Shift Structure_Elucidation Elucidate Fragment Structures Mass_Shift->Structure_Elucidation

Caption: Workflow for this compound fragmentation analysis.

The electron ionization (EI) mass spectrum of the tetra-TMS derivative of unlabeled D-Arabinose shows characteristic fragments. The predicted major fragments for the tetra-TMS derivative of this compound, and their comparison with the unlabeled analog, are presented in the table below.

Fragment IonPredicted m/z for this compound-4TMSCorresponding m/z for D-Arabinose-4TMSDescription
[M]+•443438Molecular Ion
[M-15]+428423Loss of a methyl group from a TMS group
[M-90]+353348Loss of trimethylsilanol (TMSOH)
[M-103]+340335Loss of CH2OTMS
m/z 305+5310305Fragment containing C1-C4
m/z 217+5222217Fragment containing C1-C3
m/z 204+5209204Fragment containing C2-C4
m/z 147147147[(CH3)2Si=O-Si(CH3)3]+, common TMS artifact
m/z 737373[Si(CH3)3]+

The fragmentation pathway leading to some of these key ions is illustrated in the following diagram.

fragmentation_pathway M This compound-4TMS (m/z 443) M_minus_15 [M-CH3]+ (m/z 428) M->M_minus_15 -CH3 M_minus_90 [M-TMSOH]+ (m/z 353) M->M_minus_90 -TMSOH M_minus_103 [M-CH2OTMS]+ (m/z 340) M->M_minus_103 -CH2OTMS F_310 [C1-C4 fragment] (m/z 310) M_minus_103->F_310 rearrangement F_222 [C1-C3 fragment] (m/z 222) F_310->F_222 -C4H(D)OTMS

Application Note: D-Arabinose-d5 for Absolute Quantification of D-Arabinose in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Absolute quantification of endogenous metabolites in complex biological matrices is crucial for understanding disease mechanisms, drug metabolism, and identifying novel biomarkers. D-Arabinose, a pentose sugar, is implicated in various metabolic pathways and is a component of bacterial cell walls. Its accurate quantification in biological fluids like plasma and urine can be challenging due to its polar nature and the presence of interfering substances. The use of a stable isotope-labeled internal standard, such as D-Arabinose-d5, is the gold standard for mass spectrometry-based quantification, as it corrects for matrix effects and variations in sample preparation and instrument response. This application note provides a detailed protocol for the absolute quantification of D-arabinose in human plasma and urine using this compound as an internal standard with Liquid Chromatography-Mass Spectrometry (LC-MS).

Principle

The method employs a stable isotope dilution strategy. A known amount of this compound is spiked into the biological sample, which then undergoes extraction and analysis by LC-MS. This compound is chemically identical to the endogenous D-arabinose and co-elutes chromatographically. However, it is distinguishable by its higher mass due to the deuterium labels. By comparing the peak area ratio of the analyte to the internal standard, precise and accurate quantification can be achieved, minimizing the impact of matrix-induced ion suppression or enhancement.

Metabolic Significance of D-Arabinose

In microorganisms like Escherichia coli, D-arabinose can be metabolized through a series of enzymatic reactions. The pathway involves the conversion of D-arabinose to D-ribulose, which is then phosphorylated to D-ribulose-5-phosphate. This intermediate can then enter the pentose phosphate pathway.[1][2][3] Understanding these pathways can be critical in studies involving gut microbiome metabolism or infectious diseases.

metabolic_pathway D_Arabinose D-Arabinose D_Ribulose D-Ribulose D_Arabinose->D_Ribulose D-arabinose isomerase D_Ribulose_5P D-Ribulose-5-Phosphate D_Ribulose->D_Ribulose_5P D-ribulokinase Pentose_Phosphate_Pathway Pentose Phosphate Pathway D_Ribulose_5P->Pentose_Phosphate_Pathway

Figure 1: Simplified metabolic pathway of D-arabinose in some bacteria.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for sample preparation and LC-MS analysis.

Materials and Reagents
  • D-Arabinose (≥99% purity)

  • This compound (≥98% isotopic purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., EDTA)

  • Human urine

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • LC-MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

Standard Solutions Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve D-arabinose and this compound in ultrapure water to a final concentration of 1 mg/mL.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of D-arabinose by serial dilution of the primary stock solution with 50% methanol in water.

  • Internal Standard Working Solution (10 µg/mL):

    • Dilute the this compound primary stock solution with 50% methanol in water to a final concentration of 10 µg/mL.

Sample Preparation

The following protocol is a general guideline and may require optimization based on the specific matrix and instrumentation. Protein precipitation is a common and effective method for plasma sample preparation.[4]

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma or Urine) Spike_IS Spike with This compound Sample->Spike_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_Analysis LC-MS Analysis Reconstitution->LC_MS_Analysis Data_Processing Data Processing (Peak Integration) LC_MS_Analysis->Data_Processing Quantification Absolute Quantification Data_Processing->Quantification

Figure 2: General experimental workflow for D-arabinose quantification.

Plasma Sample Preparation:

  • Thaw plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the 10 µg/mL this compound internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS analysis.

Urine Sample Preparation:

  • Thaw urine samples on ice and centrifuge at 2,000 x g for 5 minutes to remove particulates.

  • Dilute the urine 1:10 with ultrapure water.

  • To 100 µL of diluted urine, add 10 µL of the 10 µg/mL this compound internal standard working solution.

  • Vortex and directly transfer to an autosampler vial for LC-MS analysis. Further cleanup with solid-phase extraction (SPE) may be necessary for complex urine matrices.

LC-MS Parameters

The following are suggested starting parameters. Optimization of the chromatographic and mass spectrometric conditions is recommended.

Parameter Condition
LC System UPLC with a HILIC column (e.g., 150 mm x 2.0 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 95% B to 50% B over 10 minutes, followed by a re-equilibration
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Negative Electrospray Ionization (ESI)
MRM Transitions D-Arabinose: [M-H]⁻ m/z 149 -> 89, this compound: [M-H]⁻ m/z 154 -> 93
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C

Data Presentation and Analysis

Calibration Curve

Prepare a calibration curve by spiking known concentrations of D-arabinose working standards into a surrogate matrix (e.g., charcoal-stripped plasma or water for urine).

Concentration (ng/mL) Analyte Peak Area IS Peak Area Peak Area Ratio (Analyte/IS)
1
5
10
50
100
500
1000

Plot the peak area ratio against the concentration and perform a linear regression to determine the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value > 0.99 is desirable.

Quality Control Samples

Prepare low, medium, and high concentration quality control (QC) samples to be run with the study samples to ensure the accuracy and precision of the assay.

QC Level Theoretical Conc. (ng/mL) Calculated Conc. (ng/mL) Accuracy (%) CV (%)
Low QC
Mid QC
High QC
Sample Quantification

The concentration of D-arabinose in the biological samples is calculated using the linear regression equation from the calibration curve.

Sample ID Analyte Peak Area IS Peak Area Peak Area Ratio Calculated Conc. (ng/mL)
Sample 1
Sample 2
Sample 3

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the absolute quantification of D-arabinose in complex biological matrices such as plasma and urine. This approach, combining stable isotope dilution with LC-MS, offers high sensitivity, specificity, and accuracy, making it an invaluable tool for metabolomics research, clinical diagnostics, and drug development. The detailed protocol and guidelines presented in this application note serve as a comprehensive resource for researchers and scientists in the field.

References

Troubleshooting & Optimization

Overcoming matrix effects in D-Arabinose-d5 quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of D-Arabinose-d5. The following information is designed to help overcome common challenges, particularly those related to matrix effects in bioanalytical methods.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting, undetected components in the sample matrix.[1][2] For a polar molecule like this compound, endogenous components in biological samples (e.g., salts, phospholipids, and other polar metabolites) can suppress or enhance its signal during LC-MS/MS analysis, leading to inaccurate and irreproducible results.[2][3]

Q2: Why is my this compound signal showing high variability between samples?

A2: High variability is often a direct consequence of inconsistent matrix effects.[4] Differences in the composition of biological samples from individual to individual or from different collection time points can lead to varying degrees of ion suppression or enhancement.[4] Inadequate sample preparation that fails to consistently remove interfering matrix components is a primary cause.[5]

Q3: I am observing poor peak shape and retention time shifts for this compound. What could be the cause?

A3: Poor peak shape for highly polar analytes like this compound can be due to secondary interactions with the stationary phase or issues with the injection solvent. Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.[4] Retention time shifts can be caused by changes in mobile phase composition, column degradation, or significant variations in the sample matrix affecting the chromatography.

Q4: Is a stable isotope-labeled internal standard (SIL-IS) like this compound sufficient to compensate for all matrix effects?

A4: While a SIL-IS is the gold standard for correcting matrix effects, it may not always provide complete compensation.[6][7] Significant chromatographic separation between the analyte and the SIL-IS, which can occur with deuterium-labeled standards, may expose them to different matrix components, leading to differential ion suppression and inaccurate quantification.[7] Severe ion suppression can also impact the signal of the SIL-IS itself, compromising the method's sensitivity.[6]

Troubleshooting Guides

Problem 1: Low Signal Intensity or Complete Signal Loss for this compound

This issue, often referred to as ion suppression, is a major challenge in LC-MS/MS analysis of biological samples.

Troubleshooting Workflow:

start Low/No Signal for This compound check_is Check Internal Standard Signal start->check_is is_ok IS Signal OK? check_is->is_ok is_low IS Signal Also Low is_ok->is_low No assess_me Assess Matrix Effects (Post-Column Infusion) is_ok->assess_me Yes optimize_sp Optimize Sample Preparation is_low->optimize_sp me_present Matrix Effects Present? assess_me->me_present no_me No Significant Matrix Effects me_present->no_me No me_present->optimize_sp Yes instrument_issue Investigate Instrument Performance no_me->instrument_issue optimize_chrom Optimize Chromatography optimize_sp->optimize_chrom If suppression persists

Caption: Troubleshooting workflow for low signal intensity.

Possible Causes and Solutions:

Cause Solution
Significant Ion Suppression The presence of co-eluting matrix components, especially phospholipids and salts, can severely suppress the ionization of this compound.[3][8]
* Improve Sample Preparation: Implement more rigorous sample cleanup techniques. Transition from simple protein precipitation to Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[5][9] For plasma samples, consider specialized phospholipid removal products.[8]
* Optimize Chromatography: Modify the chromatographic method to separate this compound from the suppression zones. For polar molecules, Hydrophilic Interaction Liquid Chromatography (HILIC) is often more effective than reversed-phase chromatography.[4][10]
* Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[11][12] This is a viable option if the sensitivity of the assay is sufficient.[11]
Suboptimal MS Source Conditions Incorrect temperatures, gas flows, or voltages in the mass spectrometer's ion source can lead to poor ionization efficiency.
* Source Optimization: Perform a thorough optimization of all ion source parameters by infusing a solution of this compound.
Analyte Degradation This compound may be unstable in the sample matrix or during the sample preparation process.
* Stability Assessment: Conduct stability studies at various stages (e.g., freeze-thaw, bench-top, post-preparative) to identify and mitigate degradation.
Problem 2: Inaccurate and Irreproducible Quantitative Results

This is often a result of variable matrix effects that are not adequately corrected by the internal standard.

Troubleshooting Workflow:

start Inaccurate/Irreproducible Results eval_is Evaluate IS Performance (Analyte/IS Ratio) start->eval_is is_consistent IS Ratio Consistent? eval_is->is_consistent is_inconsistent Inconsistent IS Ratio is_consistent->is_inconsistent No eval_cal Evaluate Calibration Strategy is_consistent->eval_cal Yes chrom_sep Check Analyte/IS Chromatographic Separation is_inconsistent->chrom_sep cal_appropriate Calibration Appropriate? eval_cal->cal_appropriate cal_inappropriate Inappropriate Calibration cal_appropriate->cal_inappropriate No reoptimize_sp Re-optimize Sample Preparation for Consistency cal_appropriate->reoptimize_sp Yes use_mmc Implement Matrix-Matched Calibration or Standard Addition cal_inappropriate->use_mmc chrom_sep->reoptimize_sp

Caption: Troubleshooting workflow for inaccurate results.

Possible Causes and Solutions:

Cause Solution
Differential Matrix Effects The analyte and the internal standard are experiencing different degrees of ion suppression or enhancement. This can happen if they do not co-elute perfectly.[7]
* Chromatographic Co-elution: Ensure that D-Arabinose and this compound co-elute. Adjusting the gradient or mobile phase composition may be necessary. HILIC columns are recommended for good retention and separation of polar analytes.[1][4]
* Alternative Internal Standard: If significant chromatographic shifts between the analyte and the deuterium-labeled IS persist, consider using a 13C-labeled internal standard, which is less likely to exhibit chromatographic shifts.[7]
Inappropriate Calibration Strategy Using calibration standards prepared in a neat solvent may not accurately reflect the behavior of the analyte in the complex biological matrix.
* Matrix-Matched Calibrants: Prepare calibration standards in the same biological matrix as the samples to compensate for matrix effects.[1]
* Method of Standard Additions: For highly variable matrices, the method of standard additions can be employed, where known amounts of the analyte are spiked into aliquots of the actual sample.[11]
Inefficient Sample Preparation The chosen sample preparation technique may not be robust enough to handle the variability of the biological matrix, leading to inconsistent analyte recovery and matrix removal.
* Method Validation: Rigorously validate the sample preparation method for recovery and matrix effects across at least six different sources of the biological matrix.[13]
* Advanced SPE: Utilize mixed-mode or weak anion-exchange SPE cartridges that can provide better cleanup for polar analytes like D-Arabinose.[9]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation (PPT)

A quick but often less clean method suitable for initial screening.

  • To 100 µL of plasma or urine sample, add 300 µL of ice-cold acetonitrile containing the this compound internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex, centrifuge, and inject into the LC-MS/MS system.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This method provides cleaner extracts compared to PPT.[9]

  • Conditioning: Condition a polymeric mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Loading: Dilute 100 µL of plasma or urine with 400 µL of 2% formic acid in water and load it onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the PPT protocol.

Protocol 3: Derivatization for Improved Chromatography and Sensitivity

Derivatization can improve the retention of polar analytes on reversed-phase columns and enhance ionization efficiency.[2][14]

  • After sample preparation (using PPT or SPE and evaporation to dryness), add 50 µL of a derivatizing agent solution (e.g., 1-phenyl-3-methyl-5-pyrazolone (PMP) in methanol/ammonia).[2]

  • Incubate the mixture at 70°C for 60 minutes.

  • After cooling to room temperature, neutralize the reaction with 50 µL of a formic acid solution.

  • Perform a liquid-liquid extraction with ethyl acetate to remove excess derivatizing agent.

  • Evaporate the aqueous layer and reconstitute for injection.

Data Summary Tables

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)RSD (%) of Matrix Effect (n=6)Reference
Protein Precipitation (PPT)85-110%50-75% (Suppression)< 15%[9]
Liquid-Liquid Extraction (LLE)60-90%80-105%< 10%[9]
Solid-Phase Extraction (SPE)80-105%90-110%< 5%[9]

Note: Data is representative for polar analytes and may vary for this compound. Matrix effect is calculated as (response in matrix / response in neat solution) x 100%.

Table 2: Typical LC-MS/MS Parameters for D-Arabinose Analysis

ParameterSettingRationale
Chromatography
ColumnHILIC (e.g., Amide or Silica)Provides good retention for polar compounds like arabinose.[1][8]
Mobile Phase AWater with 10 mM Ammonium FormateProvides ions for ESI and buffers the mobile phase.
Mobile Phase BAcetonitrileStrong solvent in HILIC mode.
Gradient95% B to 50% B over 10 minutesTo elute the polar analyte from the HILIC column.
Flow Rate0.4 mL/minTypical for analytical scale columns.
Mass Spectrometry
Ionization ModeESI NegativeSugars often ionize well in negative mode.[8]
MRM Transition(Precursor ion > Product ion)To be determined empirically for this compound.
Capillary Voltage3.0-4.0 kVOptimized for signal intensity.
Source Temperature120-150 °CTo aid desolvation.
Desolvation Gas Flow600-800 L/hrTo aid desolvation.

References

Improving peak resolution of D-Arabinose anomers in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for chromatographic analysis. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the separation and resolution of D-Arabinose anomers.

Troubleshooting Guide

This section addresses common issues encountered during the chromatographic analysis of D-Arabinose.

Q1: Why am I seeing broad, split, or doubled peaks for D-Arabinose?

This is the most common chromatographic issue for reducing sugars like D-Arabinose. In solution, D-Arabinose exists as an equilibrium mixture of two anomers, alpha (α) and beta (β), through a process called mutarotation.[1][2] If the rate of this interconversion is slow compared to the time it takes for the sugar to travel through the HPLC column, the column can separate the two anomers, resulting in peak splitting or broadening.[1][3]

Q2: How can I merge the anomer peaks into a single, sharp peak for easier quantification?

To obtain a single peak, you need to accelerate the anomer interconversion so that the two forms are not resolved during the separation.[2] There are two primary methods to achieve this:

  • Increase Column Temperature: Elevating the column temperature, typically to 60-80 °C, is a common and effective strategy.[3][4] The increased thermal energy speeds up the mutarotation, causing the separate anomer peaks to collapse into one sharp, averaged peak.[1][4]

  • Use a High pH Mobile Phase: Operating under strong alkaline conditions (high pH) also catalyzes the interconversion of anomers.[1][3] This is the principle behind High-Performance Anion-Exchange Chromatography (HPAEC), which effectively separates carbohydrates as a single peak per sugar.[5]

Q3: I want to resolve the α and β anomers of D-Arabinose. How can I improve their separation?

If your goal is to study the anomers individually, you need to slow down their interconversion relative to the chromatographic run time and optimize the column's selectivity.

  • Decrease Column Temperature: Lowering the column temperature (e.g., to sub-ambient or 5-25 °C) can slow mutarotation, preventing the peaks from merging and allowing for better resolution between the anomers.[4][6]

  • Optimize Column Chemistry:

    • HILIC Columns: Hydrophilic Interaction Liquid Chromatography (HILIC) using amino or amide-bonded stationary phases can provide excellent performance for separating monosaccharides and their anomers.[2]

    • Boronate Affinity Chromatography: This technique uses a stationary phase functionalized with boronic acid, which forms reversible covalent complexes with the cis-diol groups present in sugars, offering high selectivity.[7]

  • Adjust Mobile Phase Composition:

    • In HILIC, carefully adjusting the ratio of the organic solvent (typically acetonitrile) to the aqueous buffer is critical for achieving selectivity.[2]

    • Adding boric acid or phenylboronic acid to the mobile phase can enhance separation by forming complexes with the sugar anomers.[8][9]

Q4: My D-Arabinose peak is tailing. What are the potential causes and solutions?

Peak tailing can be caused by several factors:

  • Column Overload: Injecting too much sample can lead to non-ideal peak shapes, often appearing as a right-triangle peak with decreasing retention time as mass increases.[10] Solution: Reduce the sample concentration or injection volume.

  • Secondary Interactions: For silica-based columns, residual acidic silanols on the stationary phase can interact with the hydroxyl groups of the sugar, causing tailing.

  • Chemical Interactions: With amine-based columns, reducing sugars can form Schiff bases with the stationary phase, which can shorten column lifetime and affect peak shape.[1] This reaction is dependent on temperature.[1] Solution: Ensure mobile phase pH is compatible with the column and consider alternative column chemistries if the problem persists.

  • Mobile Phase Issues: Incorrect buffer concentration or pH can significantly impact peak shape, especially in HILIC and ion-exchange chromatography.[10] Solution: Double-check the mobile phase preparation. For HILIC, a buffer concentration of 5-20 mM is often a good starting point.[10][11]

Frequently Asked Questions (FAQs)

Q1: What are the recommended HPLC columns for analyzing D-Arabinose?

The choice of column depends heavily on the analytical goal (quantification as a single peak vs. separation of anomers) and the available detection method.

Column TypePrincipleBest ForCommon Detector(s)
HILIC (Amide, Amino) Partitioning into a water-enriched layer on a polar stationary phase.High-resolution separation of monosaccharides and their anomers.[2]ELSD, MS, RI[2][9]
Ligand Exchange / Ion Exclusion Separation based on interactions with metal counter-ions (e.g., Ca²⁺, Pb²⁺) on a resin.Robust quantification of sugars, often with merged anomer peaks at high temp.[4]RI[4]
HPAEC Anion exchange of carbohydrates at high pH.High-sensitivity analysis of carbohydrates as single peaks.[5][12]Pulsed Amperometric Detection (PAD)[12]
Boronate Affinity Reversible complexation between boronic acid and cis-diols on sugars.[7]Highly selective separation of sugars and other cis-diol compounds.[7]UV (with phenylboronic acid), ELSD, MS[9]

Q2: How does temperature critically affect the analysis of D-Arabinose anomers?

Temperature is one of the most critical parameters in the chromatography of reducing sugars.[13][14] Its effects can be summarized as follows:

ParameterEffect of Increasing TemperatureRationale
Anomer Resolution Decreases (peaks merge)Accelerates the rate of mutarotation between α and β anomers.[2][3]
Retention Time Decreases Reduces mobile phase viscosity and increases analyte diffusion, leading to faster elution.[14][15]
Peak Efficiency Increases (narrower peaks)Lower mobile phase viscosity improves mass transfer.[13]
System Backpressure Decreases The mobile phase becomes less viscous at higher temperatures.[14]

Q3: Which mobile phase considerations are most important for D-Arabinose separation?

  • Solvent Composition (for HILIC): The ratio of acetonitrile to aqueous buffer is the primary driver of retention. A higher percentage of acetonitrile leads to stronger retention.[2]

  • pH: As discussed, high pH (>10) promotes anomer interconversion, leading to single peaks.[3] Neutral or slightly acidic pH is often used in HILIC to enable anomer separation.[11]

  • Additives: Boric acid and its derivatives can be added to the mobile phase to act as complexing agents, altering the selectivity between different sugars and their anomers.[8][9]

  • Buffer Concentration: In HILIC, buffer concentration affects the hydration layer on the stationary phase and can influence peak shape and retention.[10]

Q4: What are the best detection methods for D-Arabinose and other sugars?

Since D-Arabinose lacks a strong UV chromophore, standard UV-Vis detectors are not suitable without derivatization.[2] The most common detection methods are:

  • Refractive Index (RI) Detector: A universal detector for sugars, but it is sensitive to temperature and pressure fluctuations and is not compatible with gradient elution.[1]

  • Evaporative Light Scattering Detector (ELSD): More sensitive than RI and compatible with gradient elution, making it well-suited for HILIC methods.[2][16]

  • Mass Spectrometry (MS): Provides high sensitivity, selectivity, and structural information, making it a powerful tool for complex sample analysis.[2][17]

Visualized Workflows and Protocols

Troubleshooting Logic for Poor Peak Resolution

G start Problem: Poor Peak Resolution (Broad or Split Peaks) q1 Goal: Merge or Separate Anomers? start->q1 tailing Is the peak tailing? start->tailing merge_path Merge into Single Peak q1->merge_path Merge sep_path Separate Anomers q1->sep_path Separate temp Increase Column Temp. (e.g., 60-80 °C) merge_path->temp ph Increase Mobile Phase pH (e.g., use NaOH eluent) merge_path->ph sep_temp Decrease Column Temp. (e.g., 5-25 °C) sep_path->sep_temp sep_mobile Optimize Mobile Phase (e.g., ACN/H2O ratio in HILIC) sep_path->sep_mobile sep_col Change Column (e.g., HILIC, Boronate) sep_path->sep_col tailing->q1 No overload Reduce Sample Concentration tailing->overload Yes check_mobile Check Mobile Phase Prep (pH, Buffer Conc.) tailing->check_mobile Yes

Caption: Troubleshooting flowchart for D-Arabinose peak resolution issues.

General Workflow for Method Optimization

G start Define Analytical Goal (Merge vs. Separate Anomers) select_col Select Initial Column & Detector (e.g., HILIC-ELSD or HPAEC-PAD) start->select_col init_run Perform Initial Run (e.g., 80:20 ACN:H2O, 40°C) select_col->init_run eval Evaluate Chromatogram (Resolution, Peak Shape) init_run->eval is_ok Resolution Acceptable? eval->is_ok optimize Optimize Parameters is_ok->optimize No validate Validate Method (Linearity, Precision, Accuracy) is_ok->validate Yes opt_temp Adjust Temperature optimize->opt_temp opt_mobile Adjust Mobile Phase (ACN %, pH, Buffer) optimize->opt_mobile opt_flow Adjust Flow Rate optimize->opt_flow opt_temp->eval Re-evaluate opt_mobile->eval Re-evaluate opt_flow->eval Re-evaluate

Caption: Workflow for optimizing a chromatographic method for D-Arabinose.

Experimental Protocols

Protocol 1: HILIC-ELSD Method for Anomer Separation

This protocol provides a starting point for separating D-Arabinose anomers using Hydrophilic Interaction Liquid Chromatography with an Evaporative Light Scattering Detector.

  • Column: Use a HILIC column suitable for sugar analysis, such as an amide- or amino-bonded phase column (e.g., 150 mm x 2.1 mm, 1.7 µm).[2]

  • Mobile Phase A: Acetonitrile (ACN)

  • Mobile Phase B: 10 mM Ammonium Formate in Ultra-pure Water, pH adjusted to 3.8.

  • Flow Rate: 0.2 mL/min.

  • Column Temperature: 25 °C. Lower temperatures can enhance the resolution between anomers.[6]

  • Gradient Program:

    • Start with a high percentage of acetonitrile (e.g., 85-90% A) to ensure retention of the polar arabinose.

    • Run an isocratic segment for several minutes.

    • If other, more retained sugars are present, a gradient can be introduced by slowly increasing Mobile Phase B.[17]

  • Injection Volume: 1-5 µL. Ensure the sample is dissolved in a solvent similar in composition to the mobile phase to avoid peak distortion.[18]

  • ELSD Settings:

    • Nebulizer Temperature: 40 °C

    • Evaporator Temperature: 40 °C

    • Gas Flow (Nitrogen): ~1.5 SLM (Standard Liters per Minute). Optimize based on manufacturer recommendations.

Protocol 2: HPAEC-PAD Method for Merged Anomer Quantification

This protocol is designed for the sensitive quantification of D-Arabinose as a single peak.

  • Column: Use a high-performance anion-exchange column designed for carbohydrate analysis (e.g., Thermo Scientific™ Dionex™ CarboPac™ series).

  • Column Temperature: 30 °C (ambient). High temperature is not required as the high pH is sufficient to merge the anomer peaks.[3]

  • Injection Volume: 5-20 µL.

References

Addressing D-Arabinose-d5 signal suppression in electrospray ionization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D-Arabinose-d5 analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address signal suppression in electrospray ionization mass spectrometry (ESI-MS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in ESI-MS analysis?

This compound is a stable isotope-labeled version of D-Arabinose, where five hydrogen atoms have been replaced with deuterium. It is commonly used as an internal standard (IS) in quantitative mass spectrometry-based assays. The mass shift due to deuteration allows for its differentiation from the endogenous, non-labeled D-Arabinose, while its chemical properties are nearly identical, ensuring it behaves similarly during sample preparation and analysis.

Q2: What is signal suppression in electrospray ionization?

Signal suppression, also known as the matrix effect, is a common phenomenon in ESI-MS where the ionization efficiency of the analyte of interest (in this case, this compound) is reduced by the presence of other co-eluting components in the sample matrix.[1][2][3] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[2][3]

Q3: What are the common causes of signal suppression for this compound?

Signal suppression for a polar molecule like this compound in ESI can be caused by several factors originating from the sample matrix and analytical conditions:

  • High concentrations of salts or buffers: Non-volatile salts (e.g., phosphates, sodium chloride) can crystallize on the ESI droplet surface, interfering with the ionization process.[4][5]

  • Competition for ionization: Co-eluting compounds with higher proton affinity or surface activity can compete with this compound for charge or for access to the droplet surface, leading to reduced ionization of the analyte.[2][6]

  • Changes in droplet properties: Matrix components can alter the viscosity and surface tension of the ESI droplets, hindering solvent evaporation and the formation of gas-phase ions.[1][3]

  • Ion-pairing agents: Reagents like trifluoroacetic acid (TFA) can form strong ion pairs with the analyte, preventing its efficient ionization.[5][7]

  • Biological matrix components: Endogenous compounds in biological samples, such as lipids, proteins, and other small molecules, are major sources of matrix effects.[8]

Troubleshooting Guide

This guide provides a structured approach to identifying and mitigating this compound signal suppression.

Problem: Low or no signal for this compound

Possible Cause 1: Matrix Effects

  • How to Diagnose:

    • Post-column infusion analysis: Infuse a constant concentration of this compound post-column while injecting a blank matrix extract. A dip in the baseline signal at the retention time of this compound indicates ion suppression.[2]

    • Matrix effect factor calculation: Compare the peak area of this compound in a post-extraction spiked blank matrix sample to the peak area in a clean solvent. A ratio significantly less than one suggests suppression.

  • Solutions:

    • Improve Sample Preparation:

      • Solid-Phase Extraction (SPE): Utilize an appropriate SPE sorbent to remove interfering matrix components. For a polar analyte like this compound, a hydrophilic interaction liquid chromatography (HILIC) or mixed-mode sorbent may be effective.

      • Liquid-Liquid Extraction (LLE): Optimize the extraction solvent to selectively extract this compound while leaving interfering compounds behind.

      • Protein Precipitation (PPT): While a simple method, it may not be sufficient for removing all matrix interferences.[9]

    • Optimize Chromatographic Separation:

      • Switch to a HILIC column: HILIC is well-suited for retaining and separating polar compounds like sugars, potentially resolving this compound from interfering matrix components.[10]

      • Gradient modification: Adjust the mobile phase gradient to improve the separation between this compound and co-eluting matrix components.

    • Dilute the Sample: Reducing the concentration of matrix components by diluting the sample can alleviate signal suppression, but this may also decrease the analyte signal to an undetectable level.[6]

Possible Cause 2: Inefficient Ionization

  • How to Diagnose:

    • Review the mass spectrum for the presence of adducts other than the desired protonated or deprotonated molecule (e.g., sodium or potassium adducts), which can fragment differently and reduce the signal of the target ion.

    • Ensure the mobile phase pH is appropriate for promoting the ionization of this compound.

  • Solutions:

    • Optimize Mobile Phase Additives:

      • Use volatile buffers like ammonium formate or ammonium acetate to promote protonation (positive mode) or deprotonation (negative mode). For sugars, negative mode ESI is often successful.[10]

      • Avoid strong ion-pairing agents like TFA, especially in positive ion mode.[5][7]

    • Adjust ESI Source Parameters:

      • Optimize the capillary voltage, gas flow rates (nebulizing and drying gas), and source temperature to ensure efficient desolvation and ionization.

Problem: Poor reproducibility of this compound signal
  • Possible Cause: Inconsistent matrix effects between samples or carryover.

  • Solutions:

    • Implement a robust sample cleanup protocol: As described above, consistent and effective sample preparation is key to minimizing variability.

    • Use a stable isotope-labeled internal standard: Since this compound is already an internal standard, ensure its concentration is appropriate and that it is added early in the sample preparation process to account for variability in extraction efficiency and matrix effects.

    • Optimize the LC wash method: A thorough needle and column wash between injections can prevent carryover of late-eluting matrix components that may suppress the signal in subsequent runs.

Data Summary

The following table summarizes the potential impact of different troubleshooting strategies on this compound signal intensity. The values are illustrative and the actual improvement will depend on the specific matrix and analytical conditions.

Troubleshooting StrategyPotential Impact on Signal IntensityPrimary Mechanism of Improvement
Sample Dilution (10-fold) 10-50% increaseReduction of matrix component concentration
Protein Precipitation 20-60% increaseRemoval of high molecular weight interferences
Liquid-Liquid Extraction 50-200% increaseSelective removal of interfering compounds
Solid-Phase Extraction 100-500% increaseMore targeted removal of a broader range of interferences
Chromatographic Optimization 50-300% increaseSeparation of analyte from co-eluting suppressors
Ion Source Optimization 20-100% increaseEnhanced desolvation and ion formation

Experimental Protocols

Protocol 1: Post-Column Infusion for Ion Suppression Diagnosis
  • System Setup:

    • Prepare a solution of this compound in the mobile phase at a concentration that gives a stable and mid-range signal (e.g., 100 ng/mL).

    • Using a T-junction, infuse this solution at a constant flow rate (e.g., 10 µL/min) into the LC flow path between the analytical column and the ESI source.

    • Set up the mass spectrometer to monitor the m/z of the this compound ion of interest.

  • Analysis:

    • Begin the infusion and allow the signal to stabilize.

    • Inject a blank matrix sample that has been through the entire sample preparation procedure.

    • Monitor the this compound signal throughout the chromatographic run.

  • Interpretation:

    • A stable baseline indicates no significant ion suppression.

    • A drop in the signal intensity indicates regions of ion suppression due to eluting matrix components. The retention time of these dips can guide chromatographic method development.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup

This is a general protocol using a HILIC SPE cartridge. The specific conditions should be optimized for the sample matrix.

  • Conditioning: Condition the HILIC SPE cartridge with 1 mL of an appropriate solvent (e.g., methanol), followed by 1 mL of the equilibration buffer (e.g., 95:5 acetonitrile:water).

  • Loading: Load the pre-treated sample (e.g., protein-precipitated and diluted) onto the cartridge.

  • Washing: Wash the cartridge with a solvent that will elute weakly bound interferences but retain this compound (e.g., 1 mL of 90:10 acetonitrile:water).

  • Elution: Elute the this compound with a stronger, more polar solvent (e.g., 1 mL of 50:50 acetonitrile:water).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.

Visualizations

IonSuppressionMechanism cluster_ESI_Droplet ESI Droplet Surface cluster_GasPhase Gas Phase Analyte This compound IonizedAnalyte [M+H]+ Analyte->IonizedAnalyte Successful Ionization SuppressedIon Reduced [M+H]+ Analyte->SuppressedIon Matrix Matrix Component Matrix->SuppressedIon Competition for Charge/ Surface Access

Caption: Mechanism of ion suppression in the ESI droplet.

TroubleshootingWorkflow Start Low this compound Signal CheckMatrixEffect Diagnose Matrix Effect (Post-column infusion) Start->CheckMatrixEffect OptimizeSamplePrep Improve Sample Prep (SPE, LLE) CheckMatrixEffect->OptimizeSamplePrep Suppression Detected OptimizeMS Optimize MS Parameters (Source, Mobile Phase) CheckMatrixEffect->OptimizeMS No Suppression OptimizeLC Optimize Chromatography (HILIC, Gradient) OptimizeSamplePrep->OptimizeLC Reevaluate Re-evaluate Signal OptimizeLC->Reevaluate OptimizeMS->Reevaluate Success Signal Acceptable Reevaluate->Success Yes Fail Signal Still Low Reevaluate->Fail No

Caption: Troubleshooting workflow for this compound signal suppression.

References

Minimizing isotopic exchange of deuterium in D-Arabinose-d5

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D-Arabinose-d5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing isotopic exchange of deuterium and to offer solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for this compound?

A1: Isotopic exchange, in this context, refers to the unintended replacement of deuterium (D) atoms on the this compound molecule with hydrogen (H) atoms from the surrounding environment, such as from water or other protic solvents. This process, also known as back-exchange, is a concern because it compromises the isotopic purity of the labeled compound.[1] For researchers using this compound as an internal standard in mass spectrometry or as a tracer in metabolic studies, maintaining high isotopic purity is critical for accurate quantification and data interpretation. The loss of deuterium can lead to underestimation of the labeled compound's concentration and introduce significant errors in experimental results.

Q2: Which positions on the this compound molecule are most susceptible to deuterium exchange?

A2: The deuterium atoms on the hydroxyl (-OD) groups of this compound are the most labile and readily exchange with protons from protic solvents. The deuterium atoms attached to carbon (C-D bonds) are generally more stable. However, under certain conditions, such as exposure to strong acids or bases, or elevated temperatures, even these C-D bonds can undergo exchange, particularly at the anomeric (C1) position due to its proximity to the ring oxygen and its involvement in mutarotation.

Q3: What are the primary factors that influence the rate of deuterium exchange?

A3: The rate of deuterium exchange for the labile hydroxyl deuterons is primarily influenced by:

  • pH: The exchange rate is significantly catalyzed by both acids and bases. The minimum rate of exchange for hydroxyl protons in carbohydrates generally occurs in a narrow pH range.[2]

  • Temperature: Higher temperatures increase the rate of exchange reactions.

  • Solvent Composition: Protic solvents (e.g., water, methanol) can readily donate protons and thus facilitate exchange. Aprotic solvents (e.g., acetonitrile, DMSO) are less likely to cause significant exchange of C-D bonds but can still contain residual water that exchanges with O-D groups.

Q4: How should I store this compound to maintain its isotopic integrity?

A4: To maintain the isotopic integrity of this compound, it is recommended to store it as a dry, solid powder in a tightly sealed container in a cool, dry place, protected from moisture.[3][4][5] If the compound must be stored in solution, use an aprotic solvent with low water content and store at low temperatures (e.g., -20°C or -80°C). Avoid repeated freeze-thaw cycles of solutions.

Troubleshooting Guides

Issue 1: Loss of Deuterium Label During Sample Preparation for Mass Spectrometry

Symptom: Mass spectrometry analysis shows a lower than expected mass for this compound, indicating loss of deuterium atoms.

Possible Causes:

  • Exposure to protic solvents (H₂O, methanol) during extraction or reconstitution.

  • Sample processing at ambient or elevated temperatures.

  • pH of the sample solution is outside the optimal range for stability.

Solutions:

Parameter Recommendation Rationale
pH Adjust the pH of all aqueous solutions to ~2.5 using a deuterated acid (e.g., DCl in D₂O) or a non-protic acid.[2]The rate of hydroxyl proton/deuteron exchange is at a minimum around this pH.
Temperature Perform all sample preparation steps at low temperatures (0-4°C). Use pre-chilled solvents and keep samples on ice.Lower temperatures significantly reduce the rate of exchange reactions.
Solvents Whenever possible, use aprotic solvents (e.g., acetonitrile) for sample reconstitution prior to LC-MS analysis. If aqueous solutions are necessary, use D₂O-based buffers.Aprotic solvents do not have exchangeable protons that can replace the deuterium on the analyte.
Ionic Strength For LC-MS sample preparation involving trapping, consider using a higher salt concentration in the initial steps and a lower salt concentration before injection.[6]This can help minimize back-exchange during the analytical process.
Issue 2: Inaccurate Quantification When Using this compound as an Internal Standard

Symptom: Poor linearity, accuracy, or precision in the calibration curve when using this compound as an internal standard.

Possible Causes:

  • Differential back-exchange between the analyte and the internal standard in the sample matrix.

  • Chromatographic separation of the deuterated standard from the non-deuterated analyte (isotopic effect).

  • Presence of impurities in the this compound standard.

Solutions:

Parameter Recommendation Rationale
Matrix Effects Prepare calibration standards in a matrix that closely matches the study samples to ensure that the analyte and internal standard experience similar exchange conditions.Matrix components can influence the local pH and solvent environment, affecting exchange rates.
Chromatography Optimize the liquid chromatography method to ensure co-elution of this compound and the unlabeled arabinose.While less common for small molecules, a significant number of deuterium atoms can sometimes lead to slight shifts in retention time.
Standard Purity Verify the isotopic and chemical purity of the this compound standard upon receipt and periodically thereafter.Impurities can interfere with accurate quantification.

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS Analysis to Minimize Deuterium Exchange

This protocol outlines the steps for preparing a sample containing this compound for quantitative analysis by LC-MS, with a focus on minimizing back-exchange.

  • Preparation of Quenching/Extraction Solution:

    • Prepare a solution of 80:20 (v/v) acetonitrile:water.

    • Adjust the pH of the water component to 2.5 with formic acid before mixing with acetonitrile.

    • Pre-chill the solution to 0-4°C.

  • Sample Quenching and Extraction:

    • To your biological sample (e.g., plasma, cell lysate), add 3 volumes of the pre-chilled quenching/extraction solution.

    • Vortex briefly and incubate on ice for 20 minutes to precipitate proteins.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Supernatant Processing:

    • Carefully transfer the supernatant to a new pre-chilled tube.

    • Dry the supernatant under a stream of nitrogen gas at low temperature or by lyophilization.

  • Reconstitution and Analysis:

    • Reconstitute the dried extract in a minimal volume of pre-chilled mobile phase (ideally with a high organic content and maintained at pH 2.5).

    • Immediately analyze by LC-MS using a column and mobile phases maintained at a low temperature (e.g., 4°C).

Protocol 2: NMR Sample Preparation to Prevent Deuterium Loss

This protocol is for preparing a this compound sample for NMR analysis to observe the deuterium signals or to use it as a quantitative standard.

  • Choice of Solvent:

    • Use a high-purity, anhydrous deuterated aprotic solvent such as DMSO-d6 or acetonitrile-d3.

    • If a protic solvent is required, use D₂O of high isotopic purity (>99.9%).

  • Sample Handling:

    • Handle the solid this compound in a glove box or a dry environment to prevent exposure to atmospheric moisture.

    • Use dried glassware for sample preparation.

  • Dissolution and Transfer:

    • Dissolve the this compound in the chosen deuterated solvent.

    • Quickly transfer the solution to a clean, dry NMR tube.

    • Seal the NMR tube with a tight-fitting cap and wrap with parafilm to prevent moisture ingress.

  • Analysis:

    • Acquire NMR data as soon as possible after sample preparation.

    • If storage is necessary, store the NMR tube at a low temperature.

Visualizations

Experimental_Workflow_LCMS cluster_prep Sample Preparation (0-4°C) cluster_analysis LC-MS Analysis start Biological Sample quench Quench & Extract (ACN/H₂O, pH 2.5) start->quench Add chilled solution centrifuge Centrifuge quench->centrifuge dry Dry Supernatant centrifuge->dry Transfer supernatant reconstitute Reconstitute (Mobile Phase, pH 2.5) dry->reconstitute lcms LC-MS System (Low Temperature) reconstitute->lcms Immediate injection Logic_Deuterium_Exchange cluster_outcome Consequence high_ph High pH (Basic Conditions) exchange Isotopic Exchange (D → H) high_ph->exchange low_ph Low pH (Acidic Conditions, not ~2.5) low_ph->exchange high_temp High Temperature high_temp->exchange protic_solvent Protic Solvents (e.g., H₂O, MeOH) protic_solvent->exchange arabinose This compound

References

Troubleshooting poor recovery of D-Arabinose-d5 during sample extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting issues related to the sample extraction of D-Arabinose-d5. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common problems leading to poor recovery of this internal standard during sample preparation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor recovery of this compound using Solid-Phase Extraction (SPE).

Question: My recovery of this compound, a highly polar, isotopically labeled internal standard, is consistently low when using Solid-Phase Extraction (SPE). What are the potential causes and how can I improve my recovery?

Answer:

Low recovery of a polar compound like this compound during SPE is a common issue. The primary reasons often relate to the high water solubility of the analyte and its interaction with the SPE sorbent. Here are the most likely causes and corresponding troubleshooting steps:

  • Sorbent Mismatch: this compound is very polar. Using a non-polar sorbent like C18 may result in poor retention, causing the analyte to elute with the sample load or wash steps.[1][2]

    • Solution: Opt for a more polar sorbent. Hydrophilic Interaction Liquid Chromatography (HILIC) or polar-functionalized sorbents (e.g., diol, aminopropyl, cyanopropyl) are better suited for retaining highly polar compounds.[1][3]

  • Improper Column Conditioning: Failure to properly activate and equilibrate the SPE cartridge can lead to inconsistent and poor retention.[4]

    • Solution: Ensure the sorbent is fully wetted. A typical conditioning sequence for a polar sorbent would be an initial wash with a polar organic solvent like methanol or acetonitrile, followed by equilibration with a solution that mimics the sample matrix composition (without the analyte).[4][5] Do not let the sorbent bed dry out before loading the sample.[2]

  • Sample Loading Conditions: The composition of the solvent in which your sample is dissolved can significantly impact retention. If the sample solvent is too "strong" (i.e., too polar in the case of a polar sorbent), it will compete with the analyte for binding sites on the sorbent, leading to breakthrough.[4]

    • Solution: Dilute your sample in a weaker (less polar) solvent to enhance retention.[4] Additionally, adjusting the sample's pH or increasing its ionic strength by adding salt (e.g., 5-10% NaCl) can increase the polarity of the aqueous sample and improve the retention of highly polar analytes on a reversed-phase sorbent.[4]

  • High Flow Rate: Loading the sample too quickly can prevent adequate interaction between this compound and the sorbent, leading to incomplete retention.[4]

    • Solution: Decrease the flow rate during sample loading to allow sufficient time for equilibrium to be established.[2][4]

  • Inadequate Elution: The elution solvent may not be strong enough to disrupt the interactions between this compound and the sorbent.

    • Solution: Increase the polarity of the elution solvent. For polar sorbents, this might involve increasing the water content or using a more polar organic solvent like methanol over acetonitrile.[6] Using a smaller volume of a stronger elution solvent in multiple, smaller aliquots can also improve elution efficiency.[7]

Illustrative Data: Expected Recovery of this compound with Different SPE Sorbents
SPE Sorbent TypeTypical Mobile Phase ConditionsExpected Recovery of this compoundRationale for Performance
C18 (Reversed-Phase) Load in high aqueous, elute with high organicPoor (<30%)This compound is too polar to be effectively retained by the non-polar C18 stationary phase and will likely be washed away during sample loading.[2]
HILIC (Hydrophilic Interaction) Load in high organic, elute with high aqueousGood to Excellent (>80%)The polar HILIC stationary phase effectively retains polar analytes like this compound from a predominantly organic sample solution.[1]
Mixed-Mode Cation Exchange pH-dependent loading and elutionModerate to Good (50-85%)Retention is based on a combination of hydrophobic and ionic interactions. Since arabinose is neutral, retention will be primarily through hydrophilic interactions with the base sorbent.
Graphite Carbon Load in aqueous, elute with organic/aqueous mixGood (>75%)Graphite carbon can retain polar compounds and may offer an alternative to silica-based HILIC phases.[1]
Experimental Protocol: SPE using a HILIC Cartridge
  • Sorbent Selection: Choose a HILIC SPE cartridge (e.g., silica or diol-based).

  • Conditioning:

    • Pass 1 mL of methanol through the cartridge.

    • Pass 1 mL of water through the cartridge.

    • Pass 1 mL of 95:5 (v/v) acetonitrile:water through the cartridge for equilibration. Do not allow the cartridge to dry.

  • Sample Loading:

    • Reconstitute the sample extract in a high organic solvent mixture (e.g., 95:5 acetonitrile:water) to ensure compatibility with the HILIC retention mechanism.

    • Load the sample onto the cartridge at a low flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of the high organic solvent mixture (e.g., 95:5 acetonitrile:water) to remove less polar interferences.

  • Elution:

    • Elute the this compound with a more polar solvent mixture, such as 1 mL of 50:50 (v/v) acetonitrile:water.

    • Consider a second elution with the same solvent to ensure complete recovery.

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase for LC-MS analysis.

Troubleshooting Workflow for Poor SPE Recovery

spe_troubleshooting start Start: Poor this compound Recovery in SPE check_sorbent Is the sorbent appropriate for a highly polar analyte (e.g., HILIC)? start->check_sorbent change_sorbent Action: Switch to a polar sorbent (HILIC, Diol, etc.). check_sorbent->change_sorbent No check_conditioning Is the column conditioning and equilibration correct? check_sorbent->check_conditioning Yes change_sorbent->check_conditioning optimize_conditioning Action: Re-optimize conditioning. Ensure sorbent is not dry before loading. check_conditioning->optimize_conditioning No check_loading Is the sample loading solvent too strong (too polar)? check_conditioning->check_loading Yes optimize_conditioning->check_loading optimize_loading Action: Dilute sample in a weaker (less polar) solvent. check_loading->optimize_loading No check_flow_rate Is the sample loading flow rate too high? check_loading->check_flow_rate Yes optimize_loading->check_flow_rate optimize_flow Action: Decrease the flow rate during sample loading. check_flow_rate->optimize_flow No check_elution Is the elution solvent strong enough? check_flow_rate->check_elution Yes optimize_flow->check_elution optimize_elution Action: Increase elution solvent strength (e.g., higher water content). check_elution->optimize_elution No end End: Improved Recovery check_elution->end Yes optimize_elution->end

Caption: Troubleshooting workflow for poor SPE recovery.

Issue 2: Poor recovery of this compound using Liquid-Liquid Extraction (LLE).

Question: I am experiencing low and inconsistent recovery of this compound when performing a Liquid-Liquid Extraction (LLE). How can I improve my LLE protocol for this hydrophilic compound?

Answer:

This compound's high polarity makes it challenging to extract from an aqueous sample into an immiscible organic solvent. The key is to manipulate the conditions to decrease its solubility in the aqueous phase and/or increase its affinity for the organic phase.

  • Solvent Polarity Mismatch: Using a non-polar organic solvent (e.g., hexane, toluene) will result in very poor partitioning of the highly polar this compound into the organic phase.[8]

    • Solution: Choose a more polar organic solvent that is still immiscible with water, such as ethyl acetate or a mixture of solvents to fine-tune the polarity.[8]

  • High Aqueous Solubility: this compound has a strong affinity for the aqueous phase.

    • Solution: Salting Out: Add a high concentration of salt (e.g., sodium chloride, sodium sulfate) to the aqueous sample to increase its ionic strength.[8] This reduces the solubility of the polar analyte in the aqueous phase, driving it into the organic phase and improving recovery.[8]

    • Solution: Sugaring Out: In some cases, adding a high concentration of sugar can induce phase separation between water and a miscible organic solvent like acetonitrile, a technique known as "sugaring-out assisted liquid/liquid extraction" (SULLE).[9][10]

  • Suboptimal pH: While D-arabinose is not ionizable, the pH of the sample can influence the stability of sugars and the extraction of other matrix components that could interfere. It is important to maintain a pH that ensures the stability of the sugar; extreme acidic or alkaline conditions can lead to degradation. For sugar extraction, a neutral to slightly acidic pH is generally preferred.[11]

  • Insufficient Phase Ratio or Mixing: An inadequate volume of organic solvent or insufficient mixing can lead to incomplete extraction.

    • Solution: Increase the ratio of organic solvent to the aqueous sample; a ratio of 7:1 is often cited as a good starting point.[8] Ensure thorough mixing by vortexing or gentle inversion to maximize the surface area for partitioning, but avoid vigorous shaking that can lead to emulsion formation.[12]

  • Emulsion Formation: The presence of surfactants or lipids in the sample can lead to the formation of an emulsion layer between the aqueous and organic phases, trapping the analyte and making phase separation difficult.[12][13]

    • Solution: To break up emulsions, try adding brine (saturated NaCl solution), gentle centrifugation, or filtering the mixture through a glass wool plug.[12]

Illustrative Data: Impact of Salting Out on LLE Recovery
Organic SolventSalt Added to Aqueous PhaseExpected Recovery of this compound
Ethyl AcetateNoneLow (20-40%)
Ethyl AcetateSaturated NaClModerate to Good (60-85%)
DichloromethaneNoneVery Low (<20%)
DichloromethaneSaturated NaClLow (30-50%)
Experimental Protocol: LLE with Salting Out
  • Sample Preparation: To 1 mL of aqueous sample, add this compound internal standard.

  • Salting Out: Add solid sodium chloride or sodium sulfate to the point of saturation and vortex to dissolve.

  • Extraction:

    • Add 5-7 mL of ethyl acetate.

    • Cap the tube and mix by gentle inversion for 2-5 minutes. Avoid vigorous shaking.

  • Phase Separation:

    • Centrifuge at low speed (e.g., 2000 x g) for 5-10 minutes to achieve a clean separation of the layers.

  • Collection:

    • Carefully transfer the upper organic layer to a clean tube.

    • For improved recovery, a second extraction of the aqueous layer can be performed.

  • Drying and Reconstitution:

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

    • Reconstitute the residue in the appropriate mobile phase for analysis.

LLE Optimization Pathway

lle_optimization start Start: Low this compound Recovery in LLE select_solvent Select a polar organic solvent (e.g., Ethyl Acetate) start->select_solvent add_salt Incorporate 'Salting Out': Add NaCl or Na2SO4 to the aqueous phase to saturation. select_solvent->add_salt optimize_ratio Optimize Solvent:Sample Ratio (start with 7:1) add_salt->optimize_ratio gentle_mixing Use gentle mixing (inversion) to prevent emulsion formation. optimize_ratio->gentle_mixing centrifuge Centrifuge to ensure clean phase separation. gentle_mixing->centrifuge end End: Improved Recovery centrifuge->end

Caption: LLE optimization pathway for polar analytes.

Issue 3: Poor recovery of this compound after Protein Precipitation.

Question: My recovery of this compound is low after performing protein precipitation with acetonitrile. What could be the cause, and how can I fix it?

Answer:

Protein precipitation is a common method for sample cleanup. However, poor recovery of a polar analyte like this compound can occur if it gets trapped in the protein pellet.

  • Analyte Co-precipitation: During the precipitation process, the analyte can be physically entrapped within the aggregated protein pellet. This is more likely to happen with highly polar compounds that have an affinity for the protein surface or the hydration layer around the protein.[14]

    • Solution: Optimize Precipitation Solvent and Temperature: While acetonitrile is common, methanol or acetone can also be used. Performing the precipitation at a low temperature (e.g., on ice or at -20°C) can sometimes result in a cleaner, more compact protein pellet, potentially reducing the entrapment of small molecules.

    • Solution: Adjust pH: The pH of the sample can affect protein solubility and the nature of the precipitate. Proteins are least soluble at their isoelectric point (pI). Adjusting the pH away from the pI of the major proteins in the matrix might alter the precipitate structure and improve recovery, but care must be taken not to degrade the this compound.

    • Solution: Add Salt: For acetone precipitation, adding a small amount of salt (e.g., 10-30 mM NaCl) can significantly improve the recovery of water-soluble proteins and may also help release entrapped small molecules.[15]

  • Insufficient Supernatant Separation: Incomplete separation of the supernatant from the protein pellet will lead to loss of analyte.

    • Solution: Ensure adequate centrifugation time and force to form a tight pellet. Carefully aspirate the supernatant without disturbing the pellet.

Experimental Protocol: Optimized Protein Precipitation
  • Sample Preparation: To 100 µL of plasma or serum, add the this compound internal standard.

  • Precipitation:

    • Add 300-400 µL of cold (-20°C) acetonitrile.

    • Vortex vigorously for 30-60 seconds to ensure complete protein denaturation.

  • Centrifugation:

    • Centrifuge at a high speed (e.g., >10,000 x g) for 10-15 minutes at a low temperature (e.g., 4°C).

  • Supernatant Collection:

    • Carefully transfer the supernatant to a clean tube.

  • Drying and Reconstitution:

    • Evaporate the supernatant to dryness.

    • Reconstitute in the initial mobile phase for analysis. Direct injection of the high-organic supernatant can sometimes be performed but may require optimization to avoid poor peak shape.[16]

Logical Relationship in Protein Precipitation

protein_precipitation sample Sample + this compound add_solvent Add Cold Organic Solvent (e.g., Acetonitrile) sample->add_solvent vortex Vortex to Denature Proteins add_solvent->vortex centrifuge High-Speed Centrifugation vortex->centrifuge supernatant Supernatant (Contains this compound) centrifuge->supernatant pellet Protein Pellet (Potential Analyte Entrapment) centrifuge->pellet analysis Evaporate and Reconstitute for Analysis supernatant->analysis

Caption: The process of protein precipitation.

References

Validation & Comparative

Validation of Analytical Methods Using D-Arabinose-d5 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods utilizing D-Arabinose-d5 as an internal standard. It is designed to assist researchers, scientists, and drug development professionals in the validation and application of robust analytical techniques. This document outlines the superior performance of deuterated internal standards, presents supporting experimental data, and details relevant methodologies.

The Advantage of Deuterated Internal Standards

In quantitative analysis, particularly in mass spectrometry-based methods like liquid chromatography-mass spectrometry (LC-MS), internal standards are crucial for ensuring accuracy and precision.[1] They are added in a known amount to both calibration standards and unknown samples to correct for variations that can occur during sample preparation and analysis.

Deuterated internal standards, such as this compound, are considered the gold standard for many applications.[2] Because they are chemically identical to the analyte of interest, with only a few hydrogen atoms replaced by deuterium, they exhibit very similar behavior during extraction, chromatography, and ionization. This close chemical similarity allows them to effectively compensate for matrix effects, which are a common source of error in complex biological samples. The use of deuterated internal standards has been shown to significantly improve the accuracy and reproducibility of quantitative results.[2]

Performance Comparison: this compound vs. Alternative Internal Standards

The choice of internal standard is a critical step in method development. While structurally similar, non-isotopically labeled compounds can be used, stable isotope-labeled internal standards like this compound or 13C-labeled analogs generally provide superior performance. Deuterated standards co-elute with the analyte, ensuring that they experience the same matrix effects and ionization suppression or enhancement.[1]

The following table summarizes a comparison of key validation parameters when using a deuterated internal standard versus a non-deuterated, structurally similar internal standard. The data is representative of typical performance improvements seen in LC-MS/MS methods.

Validation ParameterWithout Internal StandardWith Non-Deuterated Internal StandardWith this compound (or analogous deuterated IS)
Accuracy (% Recovery) 60 - 140%85 - 115%95 - 105%
Precision (% RSD) > 20%< 15%< 5%
Linearity (R²) > 0.990> 0.995> 0.999

This table synthesizes data from multiple sources to illustrate the typical performance of different internal standard strategies.

Experimental Protocols

Robust and reliable data are underpinned by well-defined experimental protocols. Below are methodologies for the quantification of monosaccharides using a deuterated internal standard with LC-MS/MS and a specific protocol for D-arabinose analysis by GC/MS.

General Protocol for Monosaccharide Quantification by LC-MS/MS

This protocol outlines a typical workflow for the analysis of monosaccharides in a biological matrix.

  • Sample Preparation:

    • To 100 µL of the sample (e.g., plasma, urine, or cell lysate), add 10 µL of the this compound internal standard solution (concentration will be method-dependent).

    • Precipitate proteins by adding 400 µL of cold acetonitrile.

    • Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is typically used for the separation of polar compounds like monosaccharides.

      • Mobile Phase: A gradient of acetonitrile and water with a small amount of a modifier like ammonium formate is commonly employed.

      • Flow Rate: A flow rate of 0.3-0.5 mL/min is standard.

      • Injection Volume: 5-10 µL.

    • Mass Spectrometry Detection:

      • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the derivatization agent used (if any) and the specific monosaccharides.

      • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the analyte and this compound are monitored.

Specific Protocol for D-Arabinose Quantification in Urine by GC/MS

This protocol is adapted from a study quantifying D-arabinose as a biomarker for tuberculosis and utilizes a stable isotope-labeled arabinose internal standard.

  • Sample Preparation:

    • Spike urine samples with a known amount of ¹³C₅-D-arabinose internal standard.

    • Hydrolysis: Treat the sample with trifluoroacetic acid (TFA) to release monosaccharides from any glycoconjugates.

    • Derivatization: The hydrolyzed sample is then derivatized to make the sugars volatile for GC analysis. This can involve, for example, conversion to their alditol acetate derivatives.

  • GC/MS Analysis:

    • Gas Chromatography:

      • Column: A capillary column suitable for carbohydrate analysis (e.g., a DB-5 or similar).

      • Carrier Gas: Helium.

      • Temperature Program: An optimized temperature gradient is used to separate the derivatized monosaccharides.

    • Mass Spectrometry:

      • Ionization: Electron Ionization (EI).

      • Detection Mode: Selected Ion Monitoring (SIM) is used to monitor specific ions for the derivatized D-arabinose and the ¹³C₅-D-arabinose internal standard, ensuring high specificity and sensitivity.

Visualizing Workflows and Pathways

Diagrams are essential for clearly communicating complex experimental processes and biological pathways. The following diagrams were created using the Graphviz DOT language to illustrate a typical analytical workflow and a relevant metabolic pathway.

analytical_workflow sample Biological Sample add_is Add this compound Internal Standard sample->add_is extraction Sample Extraction (e.g., Protein Precipitation) add_is->extraction derivatization Derivatization (Optional) extraction->derivatization lcms LC-MS/MS Analysis derivatization->lcms data Data Processing (Quantification) lcms->data

Caption: Analytical workflow for biomarker quantification.

metabolic_pathway D_Arabinose D-Arabinose D_Ribulose D-Ribulose D_Arabinose->D_Ribulose Isomerase D_Ribulose_5P D-Ribulose-5-Phosphate D_Ribulose->D_Ribulose_5P Kinase Pentose_Phosphate_Pathway Pentose Phosphate Pathway D_Ribulose_5P->Pentose_Phosphate_Pathway

Caption: Simplified metabolic pathway of D-Arabinose.

References

D-Arabinose-d5 vs. 13C-Labeled Arabinose: A Comparative Guide for Metabolic Tracing

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate isotopic tracer is a critical decision that profoundly influences the outcomes of metabolic studies. This guide provides an objective comparison of two such tracers, D-Arabinose-d5 and 13C-labeled arabinose, offering insights into their respective performances, supported by experimental principles and data.

Stable isotope tracers are indispensable tools for elucidating metabolic pathways and quantifying fluxes. Both deuterium (d) and carbon-13 (13C) labeled molecules have been instrumental in advancing our understanding of cellular metabolism. The choice between a deuterium-labeled and a carbon-13-labeled tracer, such as this compound and 13C-labeled arabinose, depends on the specific research question, the analytical platform available, and the potential for isotopic effects to influence the biological system under investigation.

Performance and Properties Comparison

The fundamental differences between this compound and 13C-labeled arabinose lie in their mass, the stability of the isotopic label, and the potential for kinetic isotope effects (KIE). These differences translate into distinct advantages and disadvantages in experimental applications.

PropertyThis compound13C-Labeled Arabinose
Molecular Weight Approx. 155.16 g/mol Varies by number of 13C atoms (e.g., 151.12 g/mol for one 13C)[]
Isotopic Purity Typically >98%Typically >99% for 13C atoms[2]
Kinetic Isotope Effect (KIE) Can be significant, potentially altering metabolic rates[3][4]Generally considered negligible for 13C[5]
Primary Analytical Method Mass Spectrometry (MS)Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)[6]
NMR Analysis Not directly detectable by standard 1H or 13C NMRReadily detectable and quantifiable by 13C NMR[6]
Cost Generally lower per mass unitGenerally higher, depends on the number and position of 13C labels
Label Stability Risk of label loss through exchange reactions, particularly in aqueous environments[3]Stable C-C bonds prevent label loss

Key Considerations for Tracer Selection

Kinetic Isotope Effect (KIE): The most significant factor differentiating deuterium-labeled tracers from their 13C counterparts is the potential for a kinetic isotope effect. The greater mass of deuterium compared to hydrogen can lead to a slower rate of enzymatic reactions that involve the cleavage of a carbon-deuterium bond.[4] While this effect can be a tool to probe reaction mechanisms, it can also introduce a bias in metabolic flux analysis by artificially slowing down a pathway. Studies with deuterated glucose have shown a relatively small KIE of 4-6%.[3] In contrast, the KIE for 13C is generally negligible and does not significantly alter metabolic rates.[5]

Analytical Method: 13C-labeled compounds are amenable to both MS and NMR analysis.[6] NMR provides detailed information about the positional labeling of metabolites, which is invaluable for pathway elucidation.[6] this compound is primarily analyzed by mass spectrometry, as deuterium is not directly observed in standard 1H or 13C NMR experiments.

Mass Spectrometry Analysis: In mass spectrometry, the higher mass shift of deuterium can be advantageous for resolving labeled and unlabeled species. However, the fragmentation patterns of deuterated compounds can be more complex than their 13C-labeled analogs, potentially complicating data analysis.[7] The stable nature of the 13C label simplifies the interpretation of mass spectra.[6][7]

Cost and Availability: Deuterated compounds are often less expensive to synthesize than their 13C-labeled counterparts. A variety of 13C-labeled arabinose isotopomers, such as D-Arabinose-1-13C and D-Arabinose-U-13C5, are commercially available.[2][8][9][10]

Experimental Protocols

Below is a generalized experimental protocol for a metabolic tracer study using either this compound or 13C-labeled arabinose.

Objective: To trace the metabolic fate of arabinose in a cellular system.

Materials:

  • Cell culture of interest

  • This compound or 13C-labeled arabinose

  • Appropriate cell culture medium and supplements

  • Quenching solution (e.g., ice-cold methanol)

  • Extraction solution (e.g., 80% methanol)

  • LC-MS or GC-MS system for analysis

Procedure:

  • Cell Culture: Grow cells to the desired confluency under standard conditions.

  • Tracer Introduction: Replace the standard culture medium with a medium containing a known concentration of either this compound or 13C-labeled arabinose.

  • Incubation: Incubate the cells with the tracer for a predetermined time course.

  • Metabolism Quenching: Rapidly quench metabolic activity by adding ice-cold quenching solution.

  • Metabolite Extraction: Extract intracellular metabolites using a suitable extraction solvent.

  • Sample Preparation: Prepare the extracts for MS analysis (e.g., derivatization for GC-MS).

  • Mass Spectrometry Analysis: Analyze the samples using an appropriate MS method to identify and quantify labeled metabolites.

  • Data Analysis: Determine the incorporation of the isotopic label into downstream metabolites to map the metabolic pathway and quantify fluxes.

Visualizing Workflows and Pathways

To aid in the conceptualization of tracer experiments, the following diagrams illustrate a typical experimental workflow and the metabolic pathway for arabinose.

experimental_workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis cell_culture Cell Culture Growth tracer_incubation Tracer Incubation cell_culture->tracer_incubation tracer_prep Tracer Medium Preparation tracer_prep->tracer_incubation quenching Metabolism Quenching tracer_incubation->quenching extraction Metabolite Extraction quenching->extraction ms_analysis LC-MS/GC-MS Analysis extraction->ms_analysis data_analysis Data Analysis & Interpretation ms_analysis->data_analysis

A typical workflow for a stable isotope tracer experiment.

pentose_phosphate_pathway Arabinose D-Arabinose Ribulose D-Ribulose Arabinose->Ribulose Ribulose5P D-Ribulose-5-Phosphate Ribulose->Ribulose5P Xylulose5P D-Xylulose-5-Phosphate Ribulose5P->Xylulose5P Ribose5P D-Ribose-5-Phosphate Ribulose5P->Ribose5P GAP Glyceraldehyde-3-Phosphate Xylulose5P->GAP F6P Fructose-6-Phosphate Xylulose5P->F6P Ribose5P->GAP S7P Sedoheptulose-7-Phosphate Ribose5P->S7P Glycolysis Glycolysis GAP->Glycolysis E4P Erythrose-4-Phosphate S7P->E4P S7P->F6P E4P->F6P F6P->Glycolysis

Simplified diagram of the Pentose Phosphate Pathway, a key route for arabinose metabolism.

Conclusion

The choice between this compound and 13C-labeled arabinose as a metabolic tracer is a nuanced one. For studies where the primary analytical tool is mass spectrometry and cost is a significant consideration, this compound may be a viable option, provided the potential for a kinetic isotope effect is acknowledged and, if possible, quantified. For researchers requiring the highest fidelity in tracing metabolic pathways without the confounding factor of a KIE, and for those who wish to leverage the power of NMR for positional isotope analysis, 13C-labeled arabinose is the superior choice. Ultimately, the optimal tracer will align with the specific goals and analytical capabilities of the research project.

References

Cross-Validation of D-Arabinose-d5 with Other Deuterated Standards for Accurate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Selecting the Optimal Internal Standard for D-Arabinose Quantification

In the realm of quantitative analysis by mass spectrometry, particularly in regulated bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is paramount for achieving accurate and reliable results.[1][2] These standards are crucial for correcting variations that can occur during sample preparation, chromatography, and ionization.[1][2] This guide provides a comprehensive comparison of D-Arabinose-d5 with other commonly used deuterated monosaccharide standards, namely D-Glucose-d7 and D-Xylose-d5, for the precise quantification of D-Arabinose.

The Critical Role of Internal Standards

Internal standards are compounds added in a known amount to samples, calibrators, and quality controls.[1] The ideal internal standard is a stable isotope-labeled version of the analyte, as it exhibits nearly identical chemical and physical properties.[1] This ensures that it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thus providing the most accurate correction.[1] The use of a SIL-IS is a best practice in LC-MS/MS bioanalysis and is recommended by regulatory agencies.[1]

Comparative Analysis of Deuterated Standards for D-Arabinose Quantification

While this compound is the ideal internal standard for D-arabinose analysis due to its structural identity, other deuterated monosaccharides are sometimes considered as alternatives. This section compares the key characteristics of this compound, D-Glucose-d7, and D-Xylose-d5.

FeatureThis compoundD-Glucose-d7D-Xylose-d5
Structural Similarity Identical to D-ArabinoseStructurally similar (hexose vs. pentose)Structurally similar (pentose epimer)
Chromatographic Co-elution Expected to co-elute perfectly with D-ArabinoseMay have different retention timesMay have slightly different retention times
Ionization Efficiency Identical to D-ArabinoseMay have different ionization efficiencyMay have slightly different ionization efficiency
Matrix Effect Compensation Excellent, as it experiences the same matrix effectsGood, but may not perfectly mimic the matrix effects on D-ArabinoseVery good, as a fellow pentose, but potential for slight differences
Potential for Isotopic Crosstalk Minimal, with sufficient mass difference (5 Da)Unlikely, due to different molecular weightsUnlikely, due to different molecular weights
Commercial Availability Readily availableWidely availableReadily available
Cost Generally higher than more common deuterated standardsGenerally lower due to wider useGenerally comparable to this compound

Recommendation: For the most accurate and robust quantification of D-Arabinose, this compound is the superior choice as an internal standard. Its identical chemical nature ensures the most effective correction for analytical variability. While D-Glucose-d7 and D-Xylose-d5 can be used as alternatives, they may not provide the same level of accuracy due to potential differences in chromatographic behavior and susceptibility to matrix effects.

Experimental Protocols

A validated analytical method is crucial for reliable quantification. Below is a general protocol for the quantification of D-Arabinose in a biological matrix using isotope dilution mass spectrometry with this compound as the internal standard.

Sample Preparation
  • Spiking: To 100 µL of the sample (e.g., plasma, urine), add a known amount of this compound solution.

  • Protein Precipitation: Add 400 µL of a cold organic solvent (e.g., acetonitrile or methanol) to precipitate proteins.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of the initial mobile phase).

LC-MS/MS Analysis
  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A column suitable for polar compound separation, such as a hydrophilic interaction liquid chromatography (HILIC) column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).

  • Mass Spectrometer: A tandem mass spectrometer (e.g., a triple quadrupole) operated in multiple reaction monitoring (MRM) mode.

  • Ionization Source: Electrospray ionization (ESI) in either positive or negative mode.

  • MRM Transitions: Monitor at least one specific precursor-to-product ion transition for both D-Arabinose and this compound. For example, a study quantifying D-arabinose as a surrogate for mycobacterial lipoarabinomannan used a ¹³C₅ D-arabinose internal standard and monitored specific parent and daughter ions after derivatization.[3]

Data Analysis

The concentration of D-Arabinose in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve constructed using known concentrations of D-Arabinose and a fixed concentration of this compound.

Visualizing the Workflow and Principles

To further clarify the experimental process and the underlying principles, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with this compound Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection LC->MS Quantification Quantification MS->Quantification

Caption: Experimental workflow for D-Arabinose quantification.

Isotope_Dilution cluster_ms Mass Spectrometer Analyte D-Arabinose IS This compound Analyte_mix Analyte->Analyte_mix + IS_mix Analyte->IS_mix + IS->Analyte_mix + IS->IS_mix + MS Detects Ratio of Analyte to IS Analyte_mix->MS IS_mix->MS

Caption: Principle of Isotope Dilution Mass Spectrometry.

References

Assessing the Kinetic Isotope Effect of D-Arabinose-d5 in Enzymatic Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the kinetic isotope effect (KIE) of D-Arabinose-d5 in enzymatic assays. While direct experimental data on the enzymatic processing of this compound is not currently available in published literature, this document offers a comprehensive comparison with its non-deuterated counterpart, D-Arabinose, and outlines detailed experimental protocols to enable researchers to conduct these assessments. The focus is on the primary enzyme responsible for D-arabinose metabolism in organisms like Escherichia coli, L-fucose isomerase.

Executive Summary

The substitution of hydrogen with deuterium (D) can significantly alter the rate of enzymatic reactions, a phenomenon known as the kinetic isotope effect (KIE). This effect is a powerful tool for elucidating enzyme mechanisms and can be critical in the development of deuterated drugs to improve their metabolic profiles. This guide addresses the assessment of the KIE for this compound, a deuterated version of the pentose sugar D-Arabinose. In the absence of direct experimental data for this compound, we provide a comparative analysis based on the known kinetics of D-Arabinose and a detailed, practical guide for its experimental determination.

Introduction to D-Arabinose Metabolism and L-Fucose Isomerase

In organisms such as Escherichia coli, D-arabinose is metabolized via the L-fucose pathway.[1] The initial and key enzymatic step is the isomerization of D-arabinose to D-ribulose, catalyzed by L-fucose isomerase (EC 5.3.1.25).[1][2][3] This enzyme also acts on its primary substrate, L-fucose, converting it to L-fuculose.[2][3] Understanding the interaction of this compound with L-fucose isomerase is the first step in characterizing its biological activity and potential as a research tool or therapeutic agent.

Comparative Kinetic Data of L-Fucose Isomerase Substrates

To provide a baseline for comparison, the following table summarizes the known kinetic parameters of E. coli L-fucose isomerase with its natural substrate L-fucose and the alternative substrate D-arabinose.

SubstrateKM (mM)Vmax (U/mg)kcat (s-1)kcat/KM (M-1s-1)
L-Fucose45Data not availableData not availableData not available
D-Arabinose280Data not availableData not availableData not available

Experimental Protocol: Determining the Kinetic Isotope Effect of this compound

The following protocol details a method to determine the KIE of this compound with L-fucose isomerase. This is a hypothetical protocol based on established methods for assaying this enzyme and general principles of KIE measurement.

Materials and Reagents
  • Purified L-fucose isomerase from E. coli

  • D-Arabinose

  • This compound (custom synthesis may be required)

  • Buffer solution (e.g., 50 mM Tris-HCl, pH 7.5)

  • Cofactors (if required by the specific isomerase, e.g., Mn2+)

  • Cysteine-carbazole-sulfuric acid reagent for colorimetric determination of ketoses

  • Spectrophotometer

Enzyme Assay

The activity of L-fucose isomerase can be determined by measuring the formation of the product, D-ribulose (or D-ribulose-d5), using the cysteine-carbazole-sulfuric acid method.

  • Reaction Mixture Preparation: Prepare reaction mixtures containing buffer, the substrate (either D-Arabinose or this compound) at varying concentrations, and any necessary cofactors.

  • Enzyme Initiation: Initiate the reaction by adding a known concentration of purified L-fucose isomerase.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).

  • Termination: Stop the reaction at various time points by adding a quenching agent (e.g., HCl).

  • Product Quantification: Add the cysteine-carbazole-sulfuric acid reagent to the terminated reaction mixtures. Heat to develop a pink color proportional to the amount of ketose formed.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 540 nm) using a spectrophotometer.

  • Standard Curve: Generate a standard curve using known concentrations of D-ribulose to convert absorbance values to product concentrations.

Kinetic Parameter Determination

Initial velocities (v0) are determined from the linear phase of the product formation curves at each substrate concentration. The kinetic parameters (KM and Vmax) for both D-Arabinose and this compound are then calculated by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression software.

Calculation of the Kinetic Isotope Effect

The KIE is calculated as the ratio of the catalytic efficiencies (kcat/KM) for the non-deuterated (H) and deuterated (D) substrates:

KIE = (kcat/KM)H / (kcat/KM)D

A KIE value greater than 1 indicates a normal KIE, where the reaction with the lighter isotope is faster. A KIE value less than 1 indicates an inverse KIE, and a value of 1 indicates no isotope effect.

Visualizing the Workflow and Pathway

To aid in the understanding of the experimental process and the metabolic context, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Substrates, Enzyme) reaction Set up Reactions (Varying [Substrate]) reagents->reaction initiate Initiate with Enzyme reaction->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate Reaction incubate->terminate quantify Quantify Product (Colorimetric Method) terminate->quantify kinetics Determine Kinetic Parameters (KM, Vmax) quantify->kinetics kie Calculate KIE kinetics->kie

Caption: Experimental workflow for determining the KIE.

d_arabinose_pathway D_Arabinose D-Arabinose / this compound L_Fuc_Isomerase L-Fucose Isomerase D_Arabinose->L_Fuc_Isomerase D_Ribulose D-Ribulose / D-Ribulose-d5 Further_Metabolism Further Metabolism D_Ribulose->Further_Metabolism L_Fuc_Isomerase->D_Ribulose

Caption: D-Arabinose isomerization pathway.

Conclusion and Future Directions

While direct experimental data on the kinetic isotope effect of this compound is lacking, this guide provides the necessary framework for its determination. By following the outlined experimental protocol, researchers can obtain the kinetic parameters for this compound with L-fucose isomerase and calculate the KIE. This information will be invaluable for understanding the mechanistic details of this enzyme and for the rational design of deuterated sugars for various applications in research and drug development. The data generated will fill a critical knowledge gap and can be compared with the existing data for non-deuterated D-arabinose and other substrates to build a comprehensive understanding of the structure-activity relationships in this important class of enzymes.

References

A Comparative Guide to the Analysis of D-Arabinose: Evaluating Linearity and Range in Analytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of monosaccharides like D-arabinose is critical for various applications, from biomarker discovery to quality control in bioprocessing. The choice of analytical method significantly impacts the reliability and comparability of experimental data. This guide provides an objective comparison of analytical methods for D-arabinose quantification, with a focus on the performance of D-Arabinose-d5 as an internal standard, alongside alternative techniques. We present a summary of their linearity and range, supported by detailed experimental protocols.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method for D-arabinose quantification depends on factors such as the required sensitivity, the complexity of the sample matrix, and the desired throughput. Here, we compare three common techniques: Gas Chromatography-Mass Spectrometry (GC-MS) with a deuterated internal standard, High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), and High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD).

Analytical MethodInternal StandardLinearity RangeCorrelation Coefficient (r²)Limit of Detection (LOD)Limit of Quantification (LOQ)
GC-MS This compound (as D-UL-¹³C₅-arabinose)Data not available in cited literatureData not available in cited literatureData not available in cited literatureData not available in cited literature
HPAEC-PAD Not typically required0.1 - 12.5 mg/L[1]≥ 0.9993[1]4.91 - 18.75 µg/L[1]16.36 - 62.50 µg/L[1]
HPLC-ELSD Not typically requiredTest ranges with good linear relationship[2]0.9986 ± 0.0012[2]Data not available in cited literatureData not available in cited literature
GC-MS (General Sugars) Stable isotope-labeled standards0.5 - 500 mg/L[3]0.997[3]0.03 mg/L[3]Data not available in cited literature

Note: While a specific validation study detailing the linearity and range for this compound was not identified in the searched literature, the use of stable isotope-labeled internal standards in GC-MS is a well-established method for improving accuracy and precision.[4] The data for "GC-MS (General Sugars)" is provided to indicate a typical performance for monosaccharide analysis using this technique.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are the protocols for the key analytical methods discussed.

Gas Chromatography-Mass Spectrometry (GC-MS) with D-UL-¹³C₅-arabinose Internal Standard

This method is suitable for the quantification of D-arabinose in complex biological matrices like urine.[5]

1. Sample Preparation and Hydrolysis:

  • To a 100 µL sample aliquot, add a known amount of D-UL-¹³C₅-arabinose internal standard (e.g., 200 ng).[5]

  • Add 200 µL of 2M aqueous trifluoroacetic acid (TFA).[5]

  • Heat at 120°C for 2 hours to hydrolyze glycoconjugates and release D-arabinose.[5]

  • Cool the reaction tube to room temperature and dry the sample under a stream of nitrogen gas.[5]

2. Derivatization:

  • Octanolysis: To the dried hydrolysate, add 100 µL of R-(-)-2-octanol and 20 µL of ~2 M TFA. Heat at 120°C overnight. Dry the sample.

  • TFAA Esterification: Add 100 µL of acetonitrile and 10 µL of TFA to the dried octyl-arabinoside, cool to 0°C, and then add 200 µL of trifluoroacetic anhydride (TFAA). Heat at 55°C for 20 minutes. Cool to room temperature and dry the sample.[5]

  • Reconstitute the dried residue in chloroform for GC-MS analysis.

3. GC-MS Analysis:

  • Gas Chromatograph: Varian CP 3800 or similar.

  • Mass Spectrometer: Varian MS320 or similar.

  • GC Program: Hold at 50°C for 1 minute, then ramp at 20°C/min to 150°C, and then at 2.5°C/min to 200°C.

  • MS/MS Monitoring:

    • D-arabinose: Monitor the transition of parent ion m/z 420.9 to daughter ion m/z 192.9.[5]

    • D-UL-¹³C₅-arabinose (IS): Monitor the transition of parent ion m/z 425.9 to daughter ion m/z 197.9.[5]

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample + this compound Hydrolysis Acid Hydrolysis (TFA, 120°C) Sample->Hydrolysis Drying1 Drying (N2) Hydrolysis->Drying1 Octanolysis Octanolysis Drying1->Octanolysis Drying2 Drying Octanolysis->Drying2 TFAA TFAA Esterification Drying2->TFAA Drying3 Drying TFAA->Drying3 Reconstitution Reconstitution in Chloroform Drying3->Reconstitution GCMS GC-MS/MS Analysis Reconstitution->GCMS

GC-MS workflow for D-arabinose analysis.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

This method is highly sensitive and does not require derivatization, making it suitable for the direct analysis of carbohydrates.[1]

1. Sample Preparation:

  • For solid samples, perform an extraction with deionized water.

  • Dilute the sample extract to fall within the linear range of the assay.

  • Filter the diluted sample through a 0.22 µm membrane before injection.[1]

2. HPAEC-PAD System:

  • Chromatograph: Dionex ICS-3000 or equivalent.[1]

  • Column: CarboPac™ PA-10 analytical column (2 mm × 250 mm) with a guard column.[1]

  • Column Temperature: 30°C.[1]

  • Eluent: Gradient elution with NaOH and NaOAc solutions.

  • Detector: Pulsed Amperometric Detector with a gold working electrode and an Ag/AgCl reference electrode.[1]

3. Chromatographic Conditions:

  • A gradient elution is used to separate the monosaccharides. The exact gradient profile of NaOH and NaOAc should be optimized based on the specific instrument and the complexity of the sample.

HPAECPAD_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Aqueous Sample Dilution Dilution Sample->Dilution Filtration Filtration (0.22 µm) Dilution->Filtration HPAECPAD HPAEC-PAD Analysis Filtration->HPAECPAD

HPAEC-PAD workflow for D-arabinose analysis.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

This is a robust method for the quantification of non-chromophoric compounds like sugars.

1. Sample Preparation:

  • Similar to HPAEC-PAD, samples are typically extracted with a suitable solvent and diluted to the appropriate concentration range.

  • Filtration of the sample prior to injection is recommended.

2. HPLC-ELSD System:

  • HPLC: Agilent 1200 series or equivalent.

  • Column: Aminex HPX-87H column (250 mm × 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase: Isocratic elution with dilute sulfuric acid (e.g., 0.00035 M H₂SO₄) in ultra-pure water.[2]

  • Flow Rate: 0.6 mL/min.[2]

  • ELSD Detector: Alltech 2000ES or similar.

  • ELSD Settings:

    • Drift tube temperature: 50°C.[2]

    • Carrier gas (Nitrogen) pressure: 350 kPa.[2]

HPLCELSD_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Extraction Extraction Sample->Extraction Dilution Dilution Extraction->Dilution Filtration Filtration Dilution->Filtration HPLCELSD HPLC-ELSD Analysis Filtration->HPLCELSD

HPLC-ELSD workflow for D-arabinose analysis.

Conclusion

The choice of an analytical method for D-arabinose quantification should be guided by the specific requirements of the study.

  • GC-MS with a deuterated internal standard like this compound offers high specificity and is particularly advantageous for complex matrices where matrix effects can be significant. While specific linearity and range data were not available in the reviewed literature, the use of a stable isotope-labeled internal standard is the gold standard for correcting analytical variability.

  • HPAEC-PAD provides excellent sensitivity and does not require derivatization, making it a powerful tool for the direct analysis of carbohydrates. It demonstrates a well-defined linear range and low limits of detection and quantification.[1]

  • HPLC-ELSD is a robust and widely accessible technique that shows good linearity for sugar analysis.[2] It is a suitable alternative when the highest sensitivity is not the primary requirement.

For researchers requiring the utmost accuracy and precision, especially in complex biological samples, the development and validation of a GC-MS method with this compound as an internal standard is recommended. For routine analysis and applications where high sensitivity is paramount, HPAEC-PAD presents a strong, validated alternative. HPLC-ELSD remains a reliable workhorse for general carbohydrate quantification. The selection of the optimal method will ultimately depend on a careful consideration of the analytical goals, sample characteristics, and available instrumentation.

References

A Comparative Analysis of D-Arabinose-d5 and Other Pentose Internal Standards for Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted metabolomics and pharmacokinetic studies, the precise and accurate quantification of analytes is paramount. The use of stable isotope-labeled internal standards is a cornerstone of robust liquid chromatography-mass spectrometry (LC-MS) methods, effectively compensating for variations in sample preparation, chromatographic separation, and ionization efficiency. This guide provides a comparative analysis of D-Arabinose-d5 and other commonly employed pentose internal standards, offering insights into their performance characteristics, experimental application, and the principles guiding their use.

Performance Characteristics of Pentose Internal Standards

The selection of an appropriate internal standard is critical for the development of reliable quantitative assays. Key performance indicators include chemical and isotopic purity, isotopic stability, and chromatographic behavior relative to the analyte. Below is a summary of specifications for several common pentose internal standards. It is important to note that direct comparison of performance metrics such as Limit of Detection (LOD) and Limit of Quantification (LOQ) can be method-dependent; the data presented here are derived from manufacturer specifications and published literature, and may not be directly comparable across different experimental conditions.

Internal StandardLabeling TypeChemical PurityIsotopic EnrichmentKey Considerations
This compound Deuterated>98%>98% atom % DCost-effective; potential for minor chromatographic shift and isotopic exchange in certain conditions.
D-Arabinose (U-¹³C₅) ¹³C Labeled≥98%99% atom % ¹³CCo-elutes perfectly with the native analyte, highly stable with no risk of isotopic exchange.[1]
D-Ribose (U-¹³C₅) ¹³C Labeled98%98% atom % ¹³CIdeal for ribose quantification and metabolic flux analysis of the pentose phosphate pathway.[2]
D-Xylose (U-¹³C₅) ¹³C Labeled98%99% atom % ¹³CSuitable for xylose quantification and related metabolic studies.
D-Xylose (1,2-¹³C₂) ¹³C LabeledNot specified99% atom % ¹³CPositional labeling can be advantageous for specific metabolic flux experiments.

Note: Data is compiled from various sources and may not be directly comparable. Purity and enrichment levels are typical values and may vary by supplier and lot.

Experimental Protocols

The following section details a general experimental protocol for the quantification of pentoses in human plasma using an isotope dilution LC-MS/MS method. This protocol is intended as a template and may require optimization for specific applications and instrumentation.

I. Sample Preparation: Protein Precipitation

Protein precipitation is a common method for preparing plasma samples for small molecule analysis.[3][4][5][6][7]

  • Aliquoting: Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 1 µg/mL this compound in methanol/water) to each plasma sample.

  • Precipitation: Add 400 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortexing: Vortex the samples vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube, avoiding disturbance of the protein pellet.

  • Evaporation: Dry the supernatant under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

II. LC-MS/MS Analysis

The following are typical starting conditions for the chromatographic separation and mass spectrometric detection of pentoses.

Liquid Chromatography (LC) Parameters:

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for retaining and separating polar compounds like pentoses. An example is a BEH HILIC column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient might start at 95% B, decrease to 40% B over 5 minutes, hold for 1 minute, and then return to 95% B for re-equilibration.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is often effective for sugars.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte (e.g., D-Arabinose): Precursor ion [M-H]⁻ → Product ion (specific fragment)

    • Internal Standard (e.g., this compound): Precursor ion [M-H]⁻ → Product ion (corresponding fragment with mass shift)

    • Note: Specific m/z values for precursor and product ions need to be optimized for each analyte and internal standard on the specific mass spectrometer being used.

  • Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum sensitivity.

Visualizing Key Concepts

To aid in the understanding of the principles and workflows discussed, the following diagrams have been generated using the Graphviz DOT language.

Isotope_Dilution_Principle cluster_sample Biological Sample cluster_is Internal Standard cluster_extraction Sample Preparation & Analysis cluster_results Data Analysis Analyte Analyte (Unknown Amount) Mix Sample + Internal Standard Analyte->Mix IS Isotope-Labeled Analyte (Known Amount) IS->Mix Analysis LC-MS/MS Analysis Mix->Analysis Extraction & Injection Ratio Measure Peak Area Ratio (Analyte / IS) Analysis->Ratio Quant Quantify Analyte Amount Ratio->Quant Calibration Curve Targeted_Metabolomics_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with Internal Standard (e.g., this compound) Sample->Spike Extract Protein Precipitation & Supernatant Collection Spike->Extract Dry Evaporation & Reconstitution Extract->Dry LC HILIC Separation Dry->LC MS Tandem MS Detection (MRM) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Calibration Calibration Curve Generation Ratio->Calibration Quantification Concentration Calculation Calibration->Quantification

References

Safety Operating Guide

Proper Disposal of D-Arabinose-d5: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential, immediate safety and logistical information for the proper disposal of D-Arabinose-d5, a deuterated form of the naturally occurring monosaccharide. While D-Arabinose and its isotopologues are generally not classified as hazardous, adherence to established disposal protocols is mandatory for all laboratory reagents.

Immediate Safety and Handling

Before proceeding with disposal, it is crucial to handle this compound with standard laboratory precautions. Personal Protective Equipment (PPE) should always be worn to minimize any potential for contact or irritation.

Personal Protective Equipment (PPE)Specification
Eye Protection Chemical safety goggles or glasses.
Hand Protection Nitrile or other suitable chemical-resistant gloves.
Body Protection A standard laboratory coat.

In the event of a spill, the material should be swept up, avoiding dust generation, and placed into a suitable, sealed container for disposal[1]. The spill area should then be thoroughly cleaned.

Disposal Protocol for this compound

The disposal of this compound is straightforward due to its non-hazardous nature[2][3][4]. The primary recommended method for small quantities generated in a research setting is secure landfill disposal. This aligns with Flinn Scientific's suggested disposal method #26a, which pertains to non-hazardous chemical waste[4][5][6].

Step-by-Step Disposal Procedure:

  • Containment: Ensure the this compound waste is in a solid, dry form. Place the material in a primary container that is securely sealed. This could be the original product vial or a new, clearly labeled container.

  • Labeling: The container must be clearly labeled as "this compound" and "Non-Hazardous Waste for Landfill Disposal."

  • Secondary Containment: Place the primary container into a larger, durable, and sealable bag or container. This secondary containment prevents any accidental release.

  • Consult Local Regulations: Before final disposal, it is imperative to consult your institution's Environmental Health and Safety (EHS) department or local waste disposal regulations. While generally considered non-hazardous, specific municipal or state guidelines may have additional requirements.

  • Final Disposal: Following confirmation with local authorities, the securely packaged and labeled this compound can be disposed of with regular laboratory solid waste destined for a licensed landfill. Alternatively, it can be offered to a licensed professional waste disposal company[1].

Important Considerations:

  • Do Not Dispose Down the Drain: this compound should not be disposed of down the drain[1][7]. While it is water-soluble, introducing any chemical to the sanitary sewer system is discouraged unless explicitly permitted by local wastewater treatment authorities.

  • Avoid Mixing: Do not mix this compound with other chemical wastes, particularly strong oxidizing agents, as this could create unpredictable reactions[1].

This compound Disposal Decision Pathway

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: this compound Waste is_contaminated Is the waste mixed with hazardous materials? start->is_contaminated consult_ehs Consult Institutional EHS for hazardous waste disposal is_contaminated->consult_ehs Yes package_solid Package solid waste in a sealed, labeled container is_contaminated->package_solid No end End of Process consult_ehs->end check_local_regs Check local regulations for non-hazardous waste disposal package_solid->check_local_regs landfill Dispose as non-hazardous solid waste (landfill) check_local_regs->landfill Permitted licensed_disposal Engage licensed waste disposal service check_local_regs->licensed_disposal Required landfill->end licensed_disposal->end

Caption: Decision workflow for this compound disposal.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.

References

Essential Safety and Logistical Information for Handling D-Arabinose-d5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal of D-Arabinose-d5. While this compound is a deuterated form of D-Arabinose, its chemical properties and associated hazards are considered analogous to the non-deuterated form. Safety data for D-Arabinose indicates that while it is not classified as a hazardous substance, prudent laboratory practices should always be observed as its toxicological properties have not been fully investigated.[1][2]

Data on Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of D-Arabinose. This information is crucial for safe handling and storage.

PropertyValue
Molecular Formula C5H10O5[3][4]
Molecular Weight 150.13 g/mol [1][3]
Appearance White crystalline powder[2][4]
Odor Odorless[2]
Melting Point 152 - 164 °C (305.6 - 327.2 °F)[3][4]
Solubility Soluble in water and glycerol. Insoluble in alcohol or ether.[2]
Stability Stable under normal temperatures and pressures.[1][3]
Incompatibilities Strong oxidizing agents.[1][4]
Hazardous Decomposition Products Carbon monoxide and carbon dioxide upon heating to decomposition.[1][4][5]

Operational Plan: Handling this compound

A systematic approach to handling this compound is essential to minimize exposure and ensure a safe laboratory environment.

Engineering Controls
  • Ventilation: Use in a well-ventilated area.[1][4] Facilities should be equipped with an eyewash station and a safety shower.[4] If dust generation is likely, provide appropriate exhaust ventilation.[5]

Personal Protective Equipment (PPE)
PPE TypeSpecificationRationale
Eye Protection Chemical safety goggles with side shields.To prevent eye contact which may cause irritation.[1][6]
Hand Protection Nitrile rubber gloves (thickness >0.11 mm).To prevent skin contact which may cause irritation.[6]
Body Protection Laboratory coat.To prevent contamination of personal clothing.[1]
Respiratory Protection Generally not required under normal use with adequate ventilation. If dust is generated, a particulate filter respirator (e.g., P1) may be necessary.[3][6]To prevent inhalation which may cause respiratory tract irritation.[1][4]
Handling Procedures
  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Have an accessible eyewash station and safety shower.[4]

  • Weighing and Transfer: Handle this compound in a well-ventilated area to minimize dust generation.[1][4] Avoid creating dust clouds.

  • Solution Preparation: When dissolving, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, wash hands thoroughly with soap and water.[2] Clean all equipment and the work area to prevent cross-contamination.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation develops.[1]

  • Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing. Seek medical attention if irritation persists.[1][3]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek medical attention if symptoms occur.[1][4]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

  • Waste Characterization: D-Arabinose is not classified as hazardous waste.[2] However, waste materials should be disposed of in accordance with federal, state, and local environmental control regulations.[5]

  • Container Disposal: Empty containers can be recycled after being thoroughly cleaned. Contaminated packaging should be handled in the same way as the substance itself.[6][7]

  • Chemical Disposal: Unused or surplus this compound should be disposed of through a licensed disposal company.[5] Do not empty into drains.[1][6] For small spills, wipe up the material, place it in a sealed container, and dispose of it appropriately.[2]

Experimental Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.

start Receiving and Storage prep Preparation for Use (Don PPE, Prepare Workspace) start->prep handling Handling this compound (Weighing, Transferring, Preparing Solutions) prep->handling use Experimental Use handling->use cleanup Post-Experiment Cleanup (Decontaminate Workspace and Equipment) use->cleanup waste_collection Waste Collection (Segregate Waste Streams) cleanup->waste_collection disposal Waste Disposal (Follow Institutional and Local Regulations) waste_collection->disposal end End of Process disposal->end

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.